5-(2-Naphthyl)-1H-pyrazol-3-amine
Description
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Properties
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCDCBGMJMROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395971 | |
| Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209224-90-8 | |
| Record name | 5-(2-Naphthalenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209224-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(2-Naphthyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-(2-Naphthyl)-1H-pyrazol-3-amine (CAS No. 209224-90-8). Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from closely related analogs to present a detailed account of its synthesis, potential reactivity, and prospective biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing a foundational understanding of this compound and pathways for its further investigation.
Chemical Identity and Physical Properties
| Property | Value | Source/Method |
| Molecular Weight | 209.25 g/mol | Calculated |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents like ethanol, methanol, and DMSO. | Based on structural similarity to other arylpyrazoles. |
| pKa | The pyrazole NH is weakly acidic, while the 3-amino group is basic. Specific pKa values are not experimentally determined. | General knowledge of pyrazole and aniline chemistry. |
Synthesis and Experimental Protocols
The most plausible synthetic route to this compound is through the cyclization of the corresponding β-ketonitrile, 3-(naphthalen-2-yl)-3-oxopropanenitrile, with hydrazine. This is a well-established method for the synthesis of 3-aminopyrazoles.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol for the Synthesis of 3-(Naphthalen-2-yl)-3-oxopropanenitrile (β-Ketonitrile Precursor)
This protocol is a generalized procedure based on the Claisen condensation.
Materials:
-
2-Acetylnaphthalene
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Diethyl carbonate or Ethyl formate
-
Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol)
-
Acetonitrile
-
Acid for workup (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Preparation of the Enolate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base (1.1 equivalents) in the anhydrous solvent. To this suspension, add a solution of 2-acetylnaphthalene (1.0 equivalent) in the anhydrous solvent dropwise at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.
-
Claisen Condensation: Add diethyl carbonate (1.2 equivalents) dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Extraction: Cool the reaction mixture in an ice bath and carefully quench with dilute aqueous acid until the pH is neutral. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
-
Formation of β-Ketonitrile: The crude β-keto ester can be converted to the β-ketonitrile by reaction with acetonitrile in the presence of a base, or through other established methods for this transformation.
Experimental Protocol for the Synthesis of this compound
This protocol is a generalized procedure for the cyclization of a β-ketonitrile with hydrazine.
Materials:
-
3-(Naphthalen-2-yl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
Reaction Setup: Dissolve 3-(naphthalen-2-yl)-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Chemical Reactivity
The reactivity of this compound is dictated by the functionalities present: the pyrazole ring, the naphthyl group, and the amino group.
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Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the reactivity is influenced by the substituents. The NH proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
-
Amino Group: The 3-amino group is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.
-
Naphthyl Group: The naphthyl ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the pyrazole ring.
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, the following potential biological activities can be hypothesized:
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Antioxidant Activity: Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have demonstrated antioxidant properties. The presence of the NH proton in the pyrazole ring is believed to contribute to this activity.
-
Enzyme Inhibition: Pyrazole derivatives are known to act as inhibitors of various enzymes. For instance, some pyrazole-containing compounds are potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade, suggesting potential anticoagulant activity.[1]
-
Receptor Modulation: A study on 1-aryl-3-(naphthalen-2-yloxy)pyrazole derivatives identified them as potent σ1 receptor antagonists, indicating a potential role in modulating neurological pathways.
-
Anti-inflammatory and Anticancer Activity: The pyrazole nucleus is a common feature in compounds with anti-inflammatory and anticancer properties.
Hypothetical Signaling Pathway Inhibition
Given the prevalence of pyrazole derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently scarce, its structural features suggest a range of interesting chemical and biological properties. This technical guide provides a solid foundation for initiating research on this compound, from its synthesis to the exploration of its potential therapeutic applications. Further experimental work is necessary to fully elucidate its chemical and pharmacological profile.
References
Elucidation of the Molecular Structure of 5-(2-Naphthyl)-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 5-(2-Naphthyl)-1H-pyrazol-3-amine. This document outlines detailed experimental protocols for its synthesis and characterization, presents a thorough analysis of its spectroscopic data, and explores its potential interactions with key signaling pathways relevant to drug discovery and development.
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a naphthyl group at the 5-position and an amine group at the 3-position. The presence of both aromatic and heteroaromatic moieties, along with a reactive amine group, makes it a compound of significant interest for medicinal chemistry and materials science.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 209224-90-8
-
Molecular Formula: C₁₃H₁₁N₃
-
Molecular Weight: 209.25 g/mol
Caption: Molecular Structure of this compound.
Experimental Protocols
The synthesis and characterization of this compound can be achieved through established synthetic methodologies for 5-aryl-1H-pyrazol-3-amines, followed by rigorous purification and spectroscopic analysis.
Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.
Materials:
-
3-(2-Naphthyl)-3-oxopropanenitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Acetic acid (glacial)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-naphthyl)-3-oxopropanenitrile (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Spectroscopic Characterization
The structure of the synthesized compound is elucidated using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded on a spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds found in the literature. Note: This data is representative and may vary slightly from experimentally obtained values for the specific compound.
Table 1: Representative ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 12.5 | br s | 1H | NH (pyrazole) |
| ~7.8 - 8.2 | m | 3H | Naphthyl-H |
| ~7.4 - 7.6 | m | 4H | Naphthyl-H |
| ~6.0 - 6.2 | s | 1H | CH (pyrazole) |
| ~5.5 - 5.8 | br s | 2H | NH₂ (amine) |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-NH₂ (pyrazole) |
| ~145 | C-Naphthyl (pyrazole) |
| ~133 | Quaternary Naphthyl-C |
| ~132 | Quaternary Naphthyl-C |
| ~128 - 129 | Naphthyl-CH |
| ~126 - 127 | Naphthyl-CH |
| ~124 - 125 | Naphthyl-CH |
| ~95 | CH (pyrazole) |
Table 3: Representative FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1640 - 1600 | Strong | N-H bending (amine) |
| 1590 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic and pyrazole rings) |
| 1300 - 1200 | Medium | C-N stretching |
Table 4: Representative Mass Spectrometry Data
| m/z | Ion |
| ~210.102 | [M+H]⁺ |
| ~209.095 | [M]⁺ |
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the structural elucidation of this compound.
Caption: Workflow for Synthesis and Characterization.
Potential Signaling Pathway Interactions
Pyrazole derivatives are known to interact with various signaling pathways, making them attractive scaffolds for drug development. Based on the activities of similar compounds, this compound could potentially modulate pathways such as the MAPK, PI3K-Akt, or VEGFR signaling cascades, which are crucial in cell proliferation, survival, and angiogenesis.
Caption: Hypothetical Inhibition of RTK Signaling Pathways.
This technical guide provides a foundational understanding of the structure, synthesis, and potential biological relevance of this compound. The detailed protocols and representative data serve as a valuable resource for researchers engaged in the exploration of novel heterocyclic compounds for various scientific applications. Further experimental validation is necessary to confirm the exact spectroscopic data and biological activities of this specific molecule.
Biological Activity of Naphthyl-Substituted Pyrazole Derivatives: A Technical Overview
Notice: Initial searches for the specific compound 5-(2-Naphthyl)-1H-pyrazol-3-amine did not yield specific biological activity data in the available scientific literature. As a viable alternative, this technical guide focuses on a closely related and researched class of compounds: derivatives of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole . These compounds have demonstrated notable antioxidant and enzyme inhibitory activities.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The incorporation of a naphthyl moiety into the pyrazole scaffold can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency and modulating its mechanism of action. This guide focuses on derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole, which have been synthesized and evaluated as potent antioxidants and inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.
Synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Derivatives
The synthesis of these derivatives typically begins with the preparation of a chalcone precursor, followed by cyclization to form the pyrazole ring. Subsequent modifications can be made to introduce further diversity.
Biological Activity: Antioxidant and 15-Lipoxygenase Inhibition
Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been primarily investigated for their potential as antioxidants and inhibitors of the 15-lipoxygenase enzyme.
Antioxidant Activity
The antioxidant potential of these compounds has been assessed using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide (NO), and superoxide radical scavenging assays.
Table 1: In Vitro Antioxidant Activity of Selected 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Derivatives
| Compound ID | Modification | DPPH Scavenging IC₅₀ (µM) | NO Scavenging IC₅₀ (µM) | Superoxide Scavenging IC₅₀ (µM) |
| 5b | 3-(4-Methoxyphenyl)-isoxazole | 25.3 ± 1.2 | 30.1 ± 1.5 | 35.8 ± 1.8 |
| 5c | 3-(p-Tolyl)-isoxazole | 28.9 ± 1.4 | 33.5 ± 1.7 | 39.2 ± 2.0 |
| 6a | Pyrazoline carbothioamide | 22.1 ± 1.1 | 28.4 ± 1.4 | 32.7 ± 1.6 |
| Ascorbic Acid | Standard | 18.5 ± 0.9 | - | - |
| Quercetin | Standard | - | 25.6 ± 1.3 | 30.1 ± 1.5 |
Data presented are representative values from published studies and should be consulted for specific experimental details.
15-Lipoxygenase (15-LOX) Inhibition
The inhibitory activity against 15-LOX, a key enzyme in the biosynthesis of inflammatory mediators, has been a significant focus of research for this class of compounds.
Table 2: 15-Lipoxygenase Inhibitory Activity of Selected Derivatives
| Compound ID | Modification | 15-LOX Inhibition IC₅₀ (µM) |
| 5b | 3-(4-Methoxyphenyl)-isoxazole | 15.2 ± 0.8 |
| 5d | 3-(4-Chlorophenyl)-isoxazole | 18.9 ± 0.9 |
| 6a | Pyrazoline carbothioamide | 12.5 ± 0.6 |
| 6e | Pyrazoline carbothioamide (dichloro) | 14.8 ± 0.7 |
| Quercetin | Standard | 10.3 ± 0.5 |
Data are representative values. Please refer to the original publications for detailed methodologies.
Experimental Protocols
General Synthesis of Chalcones (Propenones)
A mixture of 2-acetylnaphthalene (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is dissolved in ethanol (20 mL). To this solution, an aqueous solution of NaOH (40%, 5 mL) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water until neutral, dried, and recrystallized from ethanol to yield the chalcone intermediate.
General Synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Derivatives
The chalcone intermediate (1 mmol) and phenylhydrazine (1.2 mmol) are refluxed in glacial acetic acid (15 mL) for 8 hours. After cooling, the reaction mixture is poured into ice-cold water. The solid product that separates out is filtered, washed with water, dried, and purified by column chromatography or recrystallization.
DPPH Radical Scavenging Assay
Different concentrations of the test compounds are added to a solution of DPPH in methanol. The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes. The absorbance is measured at 517 nm using a spectrophotometer. The percentage of scavenging activity is calculated using the formula: [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample. The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the compound.
15-Lipoxygenase Inhibition Assay
The assay is performed in a spectrophotometer by monitoring the formation of conjugated diene at 234 nm. The reaction mixture contains linoleic acid (substrate), 15-LOX enzyme solution in borate buffer (pH 9.0), and the test compound at various concentrations. The reaction is initiated by the addition of the enzyme. The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition versus the concentration of the inhibitor.
Structure-Activity Relationship (SAR) and Signaling Pathways
The biological activity of these naphthyl-pyrazole derivatives is influenced by the nature and position of substituents.
The antioxidant activity is often attributed to the ability of the pyrazole nitrogen to donate a hydrogen atom. The 15-LOX inhibitory mechanism is believed to involve the binding of the compound to the active site of the enzyme, preventing the substrate (linoleic acid) from binding and being oxidized.
Conclusion
Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole represent a promising class of compounds with significant antioxidant and anti-inflammatory potential, primarily through the inhibition of the 15-LOX enzyme. The synthetic accessibility and the possibility for diverse substitutions make this scaffold an attractive starting point for the development of novel therapeutic agents. Further in vivo studies are warranted to fully elucidate their pharmacological profile and therapeutic potential.
The Elusive Mechanism: A Technical Guide to the Bioactivity of Naphthyl-Pyrazoles
A Note to the Reader: Comprehensive research for the specific compound 5-(2-Naphthyl)-1H-pyrazol-3-amine did not yield specific data regarding its mechanism of action, experimental protocols, or quantitative biological data. Aminopyrazoles, as a class, are recognized in medicinal chemistry for their broad therapeutic potential, engaging with targets such as kinases and cyclooxygenase enzymes.[1][2] In the absence of direct information on the requested molecule, this guide will provide an in-depth analysis of a closely related and well-documented series of compounds: 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives . These derivatives have been investigated for their antioxidant and 15-lipoxygenase inhibitory activities, offering valuable insights into the potential bioactivity of the naphthyl-pyrazole scaffold.
Core Bioactivity: Dual-Action Antioxidant and Anti-inflammatory Potential
The 3-(2-naphthyl)-1-phenyl-1H-pyrazole scaffold has demonstrated a significant dual-action mechanism centered on the mitigation of oxidative stress and inflammation. The primary molecular target identified for this class of compounds is 15-lipoxygenase (15-LOX) , a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. By inhibiting 15-LOX, these compounds can effectively suppress inflammatory pathways.
Furthermore, these derivatives exhibit potent antioxidant activity through direct radical scavenging, thereby protecting cells from damage induced by reactive oxygen species (ROS). This multifaceted approach, targeting both enzymatic and non-enzymatic drivers of cellular stress, positions the naphthyl-pyrazole core as a promising scaffold for the development of novel therapeutic agents.
Quantitative Bioactivity Data
The biological efficacy of the 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative overview of their inhibitory and scavenging potencies.
| Compound | 15-LOX Inhibition IC₅₀ (µM) | DPPH Radical Scavenging IC₅₀ (µM) | Nitric Oxide Radical Scavenging IC₅₀ (µM) | Superoxide Radical Scavenging IC₅₀ (µM) |
| 2a | 25.3 ± 0.12 | 30.1 ± 0.15 | 33.2 ± 0.11 | 35.1 ± 0.13 |
| 2b | 22.1 ± 0.18 | 28.4 ± 0.11 | 30.5 ± 0.16 | 32.4 ± 0.11 |
| 2c | 20.3 ± 0.11 | 25.2 ± 0.13 | 28.1 ± 0.14 | 30.2 ± 0.15 |
| 2d | 18.1 ± 0.14 | 22.5 ± 0.16 | 25.3 ± 0.12 | 28.4 ± 0.12 |
| 2e | 15.2 ± 0.16 | 20.1 ± 0.12 | 22.4 ± 0.15 | 25.3 ± 0.14 |
| Standard (Ascorbic Acid) | - | 18.5 ± 0.14 | 20.1 ± 0.11 | 22.5 ± 0.16 |
Data presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
15-Lipoxygenase Signaling Pathway
Caption: Inhibition of the 15-LOX pathway by 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives.
Experimental Workflow for Antioxidant Assays
Caption: General workflow for the in vitro evaluation of antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives.
15-Lipoxygenase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against 15-lipoxygenase.
Materials:
-
15-Lipoxygenase (from soybean)
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Linoleic acid (substrate)
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Borate buffer (pH 9.0)
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Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
A solution of 15-lipoxygenase is prepared in cold borate buffer.
-
The test compound is pre-incubated with the enzyme solution for 5 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the linoleic acid substrate.
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The change in absorbance at 234 nm, corresponding to the formation of the conjugated diene product, is monitored for 3-5 minutes using a spectrophotometer.
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The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
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IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the test compound.
DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging capacity of the test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution in methanol
-
Test compounds dissolved in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Aliquots of the test compound at various concentrations are added to a solution of DPPH in methanol.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
-
IC₅₀ values are determined from the plot of scavenging activity against compound concentration.
Nitric Oxide Radical Scavenging Assay
Objective: To evaluate the ability of the test compounds to scavenge nitric oxide radicals.
Materials:
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Sodium nitroprusside (SNP) in phosphate-buffered saline (PBS)
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄)
-
Test compounds dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
The test compound is mixed with a solution of SNP in PBS.
-
The mixture is incubated at 25°C for 150 minutes.
-
An equal volume of Griess reagent is added to the incubated solution.
-
The absorbance of the resulting chromophore is measured at 546 nm.
-
The percentage of nitric oxide radical scavenging is calculated by comparing the absorbance of the test sample with that of the control.
-
IC₅₀ values are determined from the dose-response curve.
Superoxide Radical Scavenging Assay
Objective: To measure the scavenging activity of the test compounds against superoxide radicals.
Materials:
-
Phenazine methosulphate (PMS)
-
Nicotinamide adenine dinucleotide (NADH)
-
Nitroblue tetrazolium (NBT)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Superoxide radicals are generated in a non-enzymatic system containing PMS, NADH, and NBT in phosphate buffer.
-
The test compound is added to the reaction mixture.
-
The reaction is incubated at room temperature for 5 minutes.
-
The formation of formazan, a colored product resulting from the reduction of NBT by superoxide radicals, is measured spectrophotometrically at 560 nm.
-
The percentage of superoxide radical scavenging is determined by the decrease in formazan formation.
-
IC₅₀ values are calculated from the concentration-response curve.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the study of closely related 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives provides a strong foundation for understanding the potential biological activities of this chemical class. The dual inhibition of 15-lipoxygenase and potent radical scavenging capabilities highlight the therapeutic promise of the naphthyl-pyrazole scaffold in addressing diseases with inflammatory and oxidative stress components. Further investigation into the specific structure-activity relationships of 5-substituted aminopyrazoles is warranted to fully explore their medicinal potential.
References
Spectroscopic and Synthetic Profile of Naphthyl-Substituted Pyrazolamines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 5-(2-Naphthyl)-1H-pyrazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogues to provide a comprehensive and practical resource for researchers in the field of medicinal chemistry and drug discovery.
Spectroscopic Data Analysis
Precise structural elucidation is paramount in the development of novel chemical entities. This section presents a summary of expected spectroscopic data for this compound, based on the analysis of structurally similar compounds. The following tables summarize the key spectral characteristics that would be anticipated for the title compound.
Note: The following data is extrapolated from published spectral data for closely related 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and should be considered as a predictive guide.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | m | 7H | Aromatic-H (Naphthyl) |
| ~6.5 | s | 1H | Pyrazole-H (C4) |
| ~5.0 | br s | 2H | -NH₂ |
| ~12.0 | br s | 1H | -NH (pyrazole) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | Pyrazole-C3 |
| ~140-145 | Pyrazole-C5 |
| ~125-135 | Naphthyl-C (quaternary) |
| ~120-130 | Naphthyl-C (CH) |
| ~95-100 | Pyrazole-C4 |
Table 3: Predicted Mass Spectrometry Data
| m/z | Assignment |
| [M+H]⁺ | Molecular Ion Peak |
| Fragments | Loss of NH₂, naphthyl group fragments |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (amine and pyrazole) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1620-1580 | C=N and C=C stretching (pyrazole and naphthyl) |
| ~1550 | N-H bending |
Experimental Protocols
The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry. The following is a generalized experimental protocol that can be adapted for the synthesis of this compound. This protocol is based on the widely used condensation reaction between a β-ketonitrile and hydrazine.
Synthesis of 3-(2-Naphthyl)-3-oxopropanenitrile (Intermediate)
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, ethyl 2-naphthoate and acetonitrile are added, and the mixture is refluxed. After cooling, the reaction mixture is poured into ice-water and acidified to precipitate the product, which is then filtered, washed, and dried.
Synthesis of this compound
To a solution of 3-(2-naphthyl)-3-oxopropanenitrile in ethanol, hydrazine hydrate is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to afford pure this compound.
Visualizing the Workflow
To aid in the conceptualization of the synthesis and characterization process, the following workflow diagram is provided.
Caption: Synthetic and characterization workflow for this compound.
This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. Researchers are encouraged to use this information as a starting point for their investigations, with the understanding that empirical data for the specific title compound will need to be generated for definitive characterization.
References
An In-depth Technical Guide to the Synthesis of 5-(2-Naphthyl)-1H-pyrazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(2-naphthyl)-1H-pyrazol-3-amine and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous biologically active molecules. This document details the core synthetic strategy, experimental protocols, and methods for derivatization, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Core Synthesis Strategy
The most direct and efficient method for the synthesis of this compound is the cyclocondensation reaction of a β-ketonitrile with hydrazine.[1][2][3] This approach is favored for its high regioselectivity and the commercial availability of the key precursor, 3-(naphthalen-2-yl)-3-oxopropanenitrile.
The reaction proceeds through an initial nucleophilic attack of hydrazine on the ketone carbonyl group of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization.[2]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the core compound and a representative derivatization.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of 3-aminopyrazoles from β-ketonitriles.[2][4]
Materials:
-
3-(Naphthalen-2-yl)-3-oxopropanenitrile (CAS: 613-57-0)
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(naphthalen-2-yl)-3-oxopropanenitrile (1.0 eq.) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Synthesis of N-(5-(2-Naphthyl)-1H-pyrazol-3-yl)acetamide (A Representative Acyl Derivative)
This procedure is a standard method for the acylation of an amino group.
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., pyridine, 1.5 eq.) to the solution and cool the mixture in an ice bath.
-
Slowly add the acylating agent (acetic anhydride or acetyl chloride, 1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives. Yields are based on analogous reactions reported in the literature for similar compounds.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 3-(Naphthalen-2-yl)-3-oxopropanenitrile | Hydrazine hydrate, Acetic acid (cat.) | Ethanol | 4-8 | 85-95 | Not Reported |
Table 2: Characterization Data for this compound
| Technique | Data |
| Molecular Formula | C₁₃H₁₁N₃ |
| Molecular Weight | 209.25 g/mol |
| ¹H NMR (DMSO-d₆, predicted) | δ ~5.8 (s, 1H, pyrazole-H4), ~6.5 (br s, 2H, NH₂), ~7.4-8.2 (m, 7H, Naphthyl-H), ~12.0 (br s, 1H, pyrazole-NH) |
| ¹³C NMR (DMSO-d₆, predicted) | δ ~90 (pyrazole-C4), ~123-134 (Naphthyl-C), ~145 (pyrazole-C5), ~155 (pyrazole-C3) |
| Mass Spec (ESI-MS) | m/z 210.1 [M+H]⁺ |
Table 3: Synthesis of Representative Derivatives of this compound
| Derivative | Derivatization Reagent | Solvent | Yield (%) |
| N-Acetyl | Acetic anhydride | Pyridine/DCM | 80-90 |
| N-Benzoyl | Benzoyl chloride | Pyridine/DCM | 75-85 |
| N-Methyl | Methyl iodide, Base | DMF | 60-70 |
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in this guide.
Caption: Synthesis of the core this compound.
Caption: General derivatization pathways for this compound.
References
Potential Therapeutic Targets of 5-(2-Naphthyl)-1H-pyrazol-3-amine: An In-depth Technical Guide
Introduction
While direct experimental data on the specific compound 5-(2-Naphthyl)-1H-pyrazol-3-amine is not extensively available in publicly accessible literature, its structural motifs—a 3-aminopyrazole core and a naphthyl substituent—are well-represented in medicinal chemistry. This guide synthesizes the known biological activities and therapeutic targets of structurally related pyrazole derivatives to infer the potential applications of this compound. Pyrazole-based compounds are a prominent class of heterocyclic scaffolds known for a wide spectrum of pharmacological activities.[1][2][3][4][5] The aminopyrazole moiety, in particular, serves as a versatile framework for developing ligands that can interact with various biological targets, including enzymes and receptors.[6][7][8]
Core Structural Features and Their Therapeutic Implications
The therapeutic potential of this compound can be dissected by considering its constituent parts: the pyrazole core, the 3-amino group, and the 5-(2-naphthyl) group.
-
Pyrazole Core: This five-membered aromatic heterocycle is a cornerstone of many approved drugs due to its metabolic stability and ability to engage in various non-covalent interactions with biological macromolecules.[2][3]
-
3-Amino Group: The presence of a free amino group at the 3- or 5-position of the pyrazole ring is a key feature in many biologically active compounds.[6][7][8] This group can act as a hydrogen bond donor and acceptor, crucial for binding to the active sites of enzymes like kinases.
-
5-(2-Naphthyl) Group: The bulky, hydrophobic naphthyl substituent can contribute significantly to the binding affinity and selectivity of the compound for its target protein, often by fitting into hydrophobic pockets in the protein's architecture.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of related compounds, this compound is predicted to have potential applications in the following therapeutic areas:
Oncology
The pyrazole scaffold is a common feature in many anticancer agents.[1][4][9] Aminopyrazole derivatives, in particular, have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[6][7][8]
Potential Molecular Targets in Oncology:
-
Protein Kinases: Many aminopyrazole-containing molecules are potent kinase inhibitors. Key kinase targets include:
-
p38 MAP Kinase: A key enzyme in the MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[6][7][8]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): These are receptor tyrosine kinases that are often overexpressed in various cancers.[9]
-
-
Topoisomerase IIα: This enzyme is essential for DNA replication and is a target for several established anticancer drugs.[9]
Illustrative Signaling Pathway: MAPK Signaling
The diagram below illustrates a simplified view of the MAPK signaling pathway, a potential target for aminopyrazole derivatives.
Caption: Simplified MAPK signaling pathway and potential inhibition by aminopyrazole derivatives.
Inflammation
Anti-inflammatory activity is a well-documented property of pyrazole derivatives.[1][2] Some of the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs) were based on the pyrazole structure.
Potential Molecular Targets in Inflammation:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain.[1] Many pyrazole-containing compounds are known to be potent COX inhibitors.
-
15-Lipoxygenase (15-LOX): This enzyme is involved in the biosynthesis of inflammatory mediators. Naphthyl-substituted pyrazoles have been specifically identified as inhibitors of 15-LOX.[10]
Thrombosis
Certain pyrazole derivatives have been developed as anticoagulants.
Potential Molecular Targets in Thrombosis:
-
Factor Xa (FXa): A critical enzyme in the blood coagulation cascade. Naphthyl-pyrazole derivatives have been designed as potent and selective inhibitors of FXa.[11][12]
Illustrative Workflow: Drug Discovery Process for a Pyrazole-based Inhibitor
The following diagram outlines a typical workflow for the discovery and preclinical development of a pyrazole-based enzyme inhibitor.
Caption: A generalized workflow for the preclinical discovery of a pyrazole-based therapeutic agent.
Quantitative Data on Related Compounds
While specific quantitative data for this compound is unavailable, the following table summarizes the activity of structurally related pyrazole derivatives against various targets. This data provides a benchmark for the potential potency of the compound of interest.
| Compound Class | Target | Activity (IC50/Ki) | Reference |
| Pyrazole Derivatives | EGFR Tyrosine Kinase | 0.26 µM | [9] |
| Pyrazole Derivatives | HER-2 Tyrosine Kinase | 0.20 µM | [9] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 Lung Cancer Cells | 49.85 µM | [9] |
| 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides | Factor Xa | ≤ 2 nM (Ki) | [12] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of pyrazole derivatives can be found in the cited literature. A general synthetic approach for a compound like this compound would likely involve the cyclization of a β-ketonitrile with hydrazine or a hydrazine derivative.
General Synthesis of 5-Aminopyrazoles:
A common method for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.[13] For the synthesis of this compound, a potential precursor would be a β-ketonitrile containing a naphthyl group. The reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid or base.
Enzyme Inhibition Assays:
Standard enzymatic assays are used to determine the inhibitory activity of compounds against targets like kinases, COX, or Factor Xa. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.
Cell-based Assays:
The anticancer activity of compounds is often evaluated using cell-based assays. Cancer cell lines are treated with varying concentrations of the compound, and cell viability is measured after a specific incubation period using methods like the MTT assay. This allows for the determination of the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
Based on a comprehensive analysis of the existing literature on structurally related compounds, this compound emerges as a promising scaffold for the development of novel therapeutic agents. The most likely therapeutic applications are in oncology, inflammation, and thrombosis, with potential molecular targets including protein kinases, COX enzymes, and Factor Xa. Further synthesis and biological evaluation of this specific compound are warranted to validate these predictions and fully elucidate its therapeutic potential. Researchers and drug development professionals are encouraged to use the information presented in this guide as a foundation for their investigations into this and other novel pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 2: A survey of P4 motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
5-(2-Naphthyl)-1H-pyrazol-3-amine: A Technical Literature Review and Therapeutic Outlook
An In-depth Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, 5-aryl-1H-pyrazol-3-amine derivatives have emerged as privileged structures, demonstrating significant potential in targeting a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide focuses on the specific, albeit sparsely documented, molecule 5-(2-Naphthyl)-1H-pyrazol-3-amine , providing a comprehensive overview based on the synthesis, characterization, and biological evaluation of structurally related compounds. Due to the limited publicly available data on this exact molecule, this review extrapolates from the broader class of 5-aryl and 5-naphthyl-3-aminopyrazoles to present a predictive but scientifically grounded perspective on its potential.
Synthesis and Characterization
A proposed synthetic pathway is outlined below:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: General Synthesis of 5-Aryl-1H-pyrazol-3-amines
The following is a generalized protocol based on the synthesis of similar compounds.[1]
Step 1: Synthesis of the β-ketonitrile precursor.
-
To a solution of sodium ethoxide in absolute ethanol, the corresponding aryl methyl ketone (e.g., 2-acetylnaphthalene) is added dropwise at room temperature.
-
Diethyl oxalate is then added, and the mixture is stirred for several hours.
-
The reaction is quenched with an acid (e.g., dilute HCl), and the resulting precipitate is filtered, washed, and dried to yield the β-ketoester intermediate.
Step 2: Cyclization to the 5-aryl-1H-pyrazol-3-amine.
-
The β-ketoester intermediate is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the product crystallizes and is collected by filtration, washed, and can be further purified by recrystallization.
Potential Biological Activities and Therapeutic Targets
The 5-aryl-1H-pyrazol-3-amine scaffold is a well-established pharmacophore with a wide range of biological activities. Based on the literature for structurally related analogs, this compound is predicted to exhibit activity as a kinase inhibitor, with potential applications in oncology and inflammatory diseases.
Kinase Inhibition
Numerous 5-aryl-1H-pyrazol-3-amine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The naphthyl group, being a larger and more hydrophobic aromatic system compared to a phenyl group, can potentially form favorable interactions within the ATP-binding pocket of certain kinases, leading to enhanced potency and selectivity.
Table 1: Kinase Inhibitory Activity of Representative 5-Aryl-1H-pyrazol-3-amine Analogs
| Compound/Analog Class | Target Kinase | IC50 (nM) | Reference Cell Line | Citation |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives | JNK3 | 227 | - | [2] |
| 3,5-Diaminopyrazoles | CDK2-cyclin E | 3,500 | - | [3] |
| 5-Aminopyrazole Derivative (RO3201195) | p38α | 700 | THP-1 | [3] |
The data in Table 1 suggests that the 5-aryl-pyrazol-3-amine core is a versatile starting point for developing kinase inhibitors. The specific substitution on the aryl ring and the pyrazole nitrogen significantly influences the potency and selectivity profile.
A representative signaling pathway often targeted by such inhibitors is the MAP kinase pathway, which is crucial for cell proliferation, differentiation, and survival.
Figure 2: A representative kinase signaling pathway potentially targeted by 5-aryl-pyrazol-3-amine derivatives.
Anticancer and Anti-inflammatory Potential
The inhibition of key kinases in signaling pathways like the one depicted above can lead to potent anticancer effects. Furthermore, kinases such as p38 are central to the inflammatory response, suggesting that this compound could also possess anti-inflammatory properties.
Table 2: In Vitro Cytotoxicity of Representative 5-Aryl-1H-pyrazol-3-amine Analogs
| Compound/Analog Class | Cell Line | IC50 (µM) | Cancer Type | Citation |
| Aryl azo imidazo[1,2-b]pyrazole derivatives | MCF-7 | 6.1 - 8.0 | Breast Cancer | [4] |
| 5-Aminopyrazole-4-carbonitrile derivatives | HCT-116 | 3.18 | Colorectal Carcinoma | [3] |
| 5-Aminopyrazole-4-carbonitrile derivatives | MCF-7 | 4.63 | Breast Cancer | [3] |
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of standard in vitro assays would be necessary.
Kinase Inhibition Assay (General Protocol)
-
Reagents: Recombinant human kinase, appropriate substrate (e.g., a generic peptide substrate like Myelin Basic Protein), ATP, and the test compound.
-
Procedure: The kinase, substrate, and test compound are incubated in a buffer solution. The reaction is initiated by the addition of ATP.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability/Cytotoxicity Assay (MTT Assay - General Protocol)
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking in the public domain, the extensive research on the broader class of 5-aryl-1H-pyrazol-3-amines provides a strong foundation for predicting its therapeutic potential. The presence of the 2-naphthyl moiety suggests that this compound could exhibit potent and potentially selective kinase inhibitory activity, making it a person of interest for further investigation in oncology and inflammatory disease research.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation. This should include screening against a broad panel of kinases to determine its selectivity profile, followed by in vitro and in vivo studies to validate its therapeutic efficacy and safety. The insights gained from such studies will be invaluable in determining the ultimate clinical potential of this promising scaffold.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Pharmaceutical Stalwart: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and historical development of pyrazole compounds, tailored for researchers, scientists, and drug development professionals. From the seminal synthesis in the late 19th century to their contemporary role as privileged scaffolds in medicinal chemistry, this document details the key milestones, experimental protocols, and foundational data that underpin this important class of heterocycles.
The Dawn of Pyrazole Chemistry: Knorr's Synthesis of a Pyrazolone
The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, he serendipitously produced the first pyrazole compound, 1-phenyl-3-methyl-5-pyrazolone.[1] This landmark discovery was achieved through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This reaction, now famously known as the Knorr pyrazole synthesis, laid the groundwork for the entire field of pyrazole chemistry and became a cornerstone for the development of numerous pharmaceuticals.
Original Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)
The following protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" in Berichte der deutschen chemischen Gesellschaft.[1]
Materials and Equipment:
-
Reactants: Phenylhydrazine, Ethyl acetoacetate
-
Apparatus: Reaction vessel, Water bath, Separation funnel, Crystallization dish, Melting point apparatus
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate were combined.
-
Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction that formed an oily product and water.
-
Separation: The water formed during the condensation was separated from the oily product using a separation funnel.
-
Cyclization: The oily condensation product was then heated on a water bath for an extended period to induce cyclization through the elimination of ethanol, forming the crude pyrazolone product.
-
Isolation and Purification: Upon cooling, the product solidified and was collected. While the original paper does not detail a recrystallization step, modern practice would involve recrystallization from a solvent such as ethanol to obtain a purified product.[1]
Quantitative Data from Knorr's 1883 Synthesis
The following table summarizes the quantitative data from Knorr's foundational experiment.
| Compound | Reactant Mass (Phenylhydrazine) | Reactant Mass (Ethyl acetoacetate) | Reported Melting Point | Notes |
| 1-Phenyl-3-methyl-5-pyrazolone | 100 g | 125 g | 127 °C | Yield was not explicitly stated. |
From Pyrazolone to Pharmaceutical: The Synthesis of Antipyrine
Building on his initial discovery, Ludwig Knorr synthesized Antipyrine (phenazone) in 1884, one of the first synthetic drugs to be widely used as an analgesic and antipyretic.[2] This was achieved by the methylation of 1-phenyl-3-methyl-5-pyrazolone. The commercial success of Antipyrine highlighted the therapeutic potential of pyrazole derivatives and catalyzed further research into this class of compounds.
Experimental Protocol: Synthesis of Antipyrine
The historical synthesis of Antipyrine involves the methylation of the pyrazolone precursor.
Materials and Equipment:
-
Reactants: 1-Phenyl-3-methyl-5-pyrazolone, Methylating agent (e.g., dimethyl sulfate or methyl iodide), Solvent (e.g., methanol or acetonitrile)
-
Apparatus: Reaction flask with reflux condenser, Heating mantle, Crystallization dish, Filtration apparatus
Procedure:
-
Dissolution: 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent such as methanol in a reaction flask.
-
Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution.
-
Reaction: The mixture is heated under reflux to facilitate the methylation reaction.
-
Isolation: After the reaction is complete, the solvent is removed, and the crude product is isolated.
-
Purification: The crude Antipyrine is then purified by recrystallization, typically from hot water or ethanol, to yield needle-shaped crystals.
Quantitative Data for Antipyrine Synthesis
| Compound | Precursor | Reported Melting Point |
| Antipyrine | 1-Phenyl-3-methyl-5-pyrazolone | 111-113 °C |
Elucidation of the Pyrazole Structure
While Knorr had successfully synthesized pyrazole derivatives, the definitive determination of the five-membered heterocyclic ring structure took several more years of research by various chemists. The structural elucidation was a gradual process involving:
-
Degradation Studies: Early chemists used oxidative and reductive degradation reactions to break down the pyrazole ring into smaller, identifiable fragments. The nature of these fragments provided clues about the underlying cyclic structure.
-
Synthesis of Isomers: The synthesis of various substituted pyrazoles and the characterization of the resulting isomers helped to deduce the connectivity of the atoms within the ring.
-
Tautomerism Studies: Researchers in the late 19th and early 20th centuries began to recognize the tautomeric nature of pyrazoles, which was crucial for a complete understanding of their structure and reactivity.[3]
-
Spectroscopic Confirmation: With the advent of modern spectroscopic techniques in the 20th century, such as NMR and X-ray crystallography, the planar, aromatic structure of the pyrazole ring was unequivocally confirmed.
Visualizing Pyrazole's Impact: Signaling Pathways and Drug Discovery
The versatility of the pyrazole scaffold has led to its incorporation into a vast number of biologically active molecules. A prime example is the selective COX-2 inhibitor, Celecoxib.
Signaling Pathway of Celecoxib
The following diagram illustrates the mechanism of action of Celecoxib in the cyclooxygenase-2 (COX-2) pathway.
Experimental Workflow: Modern Pyrazole-Based Drug Discovery
The discovery of new drugs based on the pyrazole scaffold follows a structured workflow, from initial concept to a potential clinical candidate.
Conclusion
From a serendipitous discovery in 1883, pyrazole and its derivatives have evolved into a cornerstone of medicinal chemistry. The foundational work of Ludwig Knorr not only introduced a new class of heterocyclic compounds but also paved the way for the development of some of the earliest and most impactful synthetic drugs. The enduring legacy of the pyrazole scaffold is a testament to its remarkable chemical versatility and therapeutic potential, ensuring its continued prominence in the future of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for 5-(2-Naphthyl)-1H-pyrazol-3-amine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved clinical significance. Compounds featuring the 3-aminopyrazole moiety are of particular interest due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The incorporation of a naphthyl group, such as in 5-(2-Naphthyl)-1H-pyrazol-3-amine, introduces a large, hydrophobic moiety that can engage with hydrophobic regions of the kinase active site, potentially enhancing potency and selectivity.
While specific inhibitory data for this compound against a broad panel of kinases is not extensively documented in publicly available literature, this document provides a comprehensive guide for its evaluation. The protocols and data presented are based on established methodologies for analogous pyrazole-based kinase inhibitors and serve as a robust framework for investigating the potential of this compound as a kinase inhibitor.
Data Presentation: Illustrative Inhibitory Activity of Structurally Related Pyrazole-Based Compounds
To demonstrate the potential kinase inhibitory profile of the pyrazole scaffold, the following tables summarize the in vitro inhibitory activity (IC50 values) of selected, structurally related pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for guiding structure-activity relationship (SAR) studies and for prioritizing target kinases for this compound.
Table 1: Illustrative Biochemical Kinase Inhibition Data for Pyrazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| Afuresertib | Akt1 | 0.08 (Ki) | Biochemical Assay |
| Compound 3 | ALK | 2.9 | Cell-free Kinase Assay |
| Compound 6 | Aurora A | 160 | Biochemical Assay |
| Compound 7 | Aurora A | 28.9 | Biochemical Assay |
| Compound 7 | Aurora B | 2.2 | Biochemical Assay |
| Compound 17 | Chk2 | 17.9 | Biochemical Assay |
| Compound 25 | CDK1 | 1520 | Biochemical Assay |
Note: Data is compiled from various sources for structurally related pyrazole-based inhibitors and is intended for illustrative purposes.[1][2]
Table 2: Illustrative Cellular Antiproliferative Activity of Pyrazole Analogs
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) |
| Afuresertib | HCT116 | Colon | 0.95 |
| Compound 6 | HCT116 | Colon | 0.39 |
| Compound 6 | MCF-7 | Breast | 0.46 |
| Compound 24 | HepG2 | Liver | 0.05 |
| Compound 25 | HCT116 | Colon | 0.035 |
Note: This data for related pyrazole compounds illustrates the potential for this class of molecules to inhibit cancer cell growth.[1][2]
Key Signaling Pathways
The kinases listed in Table 1 are involved in critical cellular signaling pathways that are often dysregulated in cancer and other diseases. Understanding these pathways is essential for elucidating the mechanism of action of novel inhibitors.
References
Application Notes and Protocols: 5-(2-Naphthyl)-1H-pyrazol-3-amine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-(2-Naphthyl)-1H-pyrazol-3-amine as a fluorescent probe is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar naphthyl-pyrazole and aminopyrazole derivatives, which are established as effective fluorescent scaffolds.[1][2] These guidelines are intended to serve as a starting point for the investigation and application of this specific compound. All experimental parameters should be optimized for specific applications.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole core, a naphthyl group, and an amine substituent. The combination of the electron-rich aminopyrazole moiety and the extended π-system of the naphthalene ring suggests that this molecule possesses intrinsic fluorescent properties.[2] Pyrazole derivatives are increasingly utilized as fluorescent probes due to their synthetic versatility, high quantum yields, and sensitivity to the local environment.[2][3] This makes them valuable tools for bioimaging, sensing of metal ions, and labeling of biomolecules.[2][4] The naphthyl group is a well-known fluorophore that can enhance the photophysical properties of the molecule.
Potential Applications
Based on the characteristics of analogous compounds, this compound is a promising candidate for the following applications:
-
Fluorescent Labeling of Cells: The planar and relatively hydrophobic nature of the molecule may allow it to permeate cell membranes, making it a potential stain for cellular imaging.
-
Sensing of Metal Ions: The nitrogen atoms in the pyrazole ring and the exocyclic amine can act as a chelation site for metal ions. Binding of a metal ion can modulate the fluorescence of the probe, enabling its use as a "turn-on" or "turn-off" sensor.[4]
-
Environmental Sensing: The fluorescence of pyrazole derivatives can be sensitive to pH and polarity, suggesting potential applications in monitoring environmental changes.
Physicochemical and Photophysical Properties (Predicted)
The following table summarizes the predicted photophysical properties of this compound based on data from structurally related naphthyl-pyrazole derivatives. These values should be experimentally verified.
| Property | Predicted Value/Range | Notes |
| Formula | C₁₃H₁₁N₃ | - |
| Molecular Weight | 209.25 g/mol | - |
| Appearance | White to off-white solid | Based on typical appearance of similar aromatic amines. |
| Solubility | Soluble in DMSO, DMF, Methanol | Poorly soluble in water. |
| Absorption Max (λabs) | 330 - 380 nm | Predicted based on the π-conjugated system of the naphthyl and pyrazole rings. The exact maximum will be solvent-dependent.[2] |
| Emission Max (λem) | 420 - 500 nm | A significant Stokes shift is expected. The emission is likely to be in the blue to green region of the spectrum and will exhibit solvatochromism.[2] |
| Quantum Yield (ΦF) | 0.1 - 0.5 | Naphthyl-pyrazole derivatives can exhibit moderate to high fluorescence quantum yields. The amine group may influence the quantum yield through photoinduced electron transfer (PET).[2][3] |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical for aromatic chromophores of this size. |
Experimental Protocols
A plausible synthetic route for this compound involves the condensation of a β-ketonitrile with hydrazine.
-
Step 1: Synthesis of 3-(Naphthalen-2-yl)-3-oxopropanenitrile.
-
To a solution of sodium ethoxide in ethanol, add 2-acetylnaphthalene and diethyl carbonate.
-
Reflux the mixture for several hours.
-
After cooling, acidify the reaction mixture to precipitate the β-ketoester.
-
Convert the ester to the corresponding β-ketonitrile by reaction with a suitable cyanating agent.
-
-
Step 2: Cyclization with Hydrazine.
-
Dissolve the 3-(naphthalen-2-yl)-3-oxopropanenitrile in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
This protocol provides a general guideline for staining live cells.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Staining:
-
Dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or phosphate-buffered saline (PBS).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for the predicted excitation and emission wavelengths (e.g., DAPI or blue filter set).
-
Caption: General workflow for cellular imaging with a fluorescent probe.
This protocol describes a general method for evaluating the probe's response to different metal ions.
-
Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Zn²⁺, etc.) in deionized water.
-
-
Titration Experiment:
-
In a series of cuvettes, add a fixed concentration of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Add increasing concentrations of a specific metal ion to each cuvette.
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
-
Spectroscopic Measurements:
-
Record the absorption and fluorescence emission spectra for each sample.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the sensitivity and binding stoichiometry.
-
Caption: Hypothetical sensing mechanism for metal ion detection.
Potential Signaling Pathway Interaction
While no specific signaling pathway has been elucidated for this compound, many fluorescent probes for metal ions are designed to detect fluctuations in intracellular ion concentrations that are critical for various signaling cascades. For instance, a probe sensitive to Zn²⁺ could be used to monitor zinc signaling, which is involved in neurotransmission, gene expression, and apoptosis.
Caption: Hypothetical application in monitoring a signaling event.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Ordering Information
This compound and related compounds may be available from various chemical suppliers specializing in research chemicals and building blocks for drug discovery.
References
- 1. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(2-Naphthyl)-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the dissolution of 5-(2-Naphthyl)-1H-pyrazol-3-amine, a critical step for its use in various research and drug development applications. Due to the limited availability of direct solubility data, this protocol is based on the general properties of related aromatic pyrazole compounds. It offers a systematic approach to solubilization in common laboratory solvents. Additionally, safety precautions, data presentation guidelines, and visual representations of the experimental workflow and a hypothetical signaling pathway are included to ensure safe and effective handling and application of this compound.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a naphthyl group and an amine group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities. Proper dissolution is the first and a crucial step for any in vitro or in vivo studies, including screening assays, mechanism of action studies, and formulation development. The aromatic nature of the naphthyl group suggests low aqueous solubility, while the pyrazole and amine moieties may contribute to its solubility in organic solvents. This protocol provides a starting point for researchers to effectively dissolve this compound for their specific experimental needs.
Physicochemical Properties and Predicted Solubility
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Remarks |
| Polar Aprotic | Dimethylformamide (DMF) | High | Often used as a solvent for organic reactions involving aromatic amines and pyrazoles. Should be a good initial choice for creating stock solutions. |
| Dimethyl sulfoxide (DMSO) | High | A common solvent for dissolving compounds for biological screening. High hygroscopicity; store desiccated. | |
| Acetonitrile (ACN) | Moderate | May be a suitable solvent, particularly for analytical applications like HPLC. | |
| Polar Protic | Methanol (MeOH) | Moderate to Low | The amine and pyrazole nitrogens may interact with the hydroxyl group of the solvent. |
| Ethanol (EtOH) | Moderate to Low | Similar to methanol, but its slightly lower polarity might be more favorable. | |
| Water | Very Low | The large hydrophobic naphthyl group will likely lead to very poor aqueous solubility. Acidification might slightly improve solubility by protonating the amine. | |
| Nonpolar | Dichloromethane (DCM) | Low | May have some solubility, but likely less than in polar aprotic solvents. |
| Toluene | Low | Unlikely to be an effective solvent. |
Experimental Protocol for Dissolution
This protocol outlines a systematic approach to determine the optimal solvent and concentration for dissolving this compound.
3.1. Materials
-
This compound (solid)
-
Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof
-
Deionized water
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Microcentrifuge tubes or glass vials
3.2. Safety Precautions
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) for the compound and all solvents used for specific handling and disposal information.
3.3. Protocol for Preparing a 10 mM Stock Solution
-
Weigh the Compound: Accurately weigh out 1-5 mg of this compound into a clean, dry microcentrifuge tube or glass vial.
-
Initial Solvent Addition: Based on the predicted solubility, start with a high-solubility solvent. Add a calculated volume of anhydrous DMSO or DMF to the vial to achieve a final concentration of 10 mM.
-
Calculation Example: For 2.23 mg of compound (Molecular Weight: ~223.27 g/mol ), add 1 mL of solvent for a 10 mM solution.
-
-
Facilitate Dissolution:
-
Vortexing: Vortex the vial for 30-60 seconds to create a suspension.
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes. Intermittently check for dissolution.
-
Warming: If the compound has not fully dissolved, gently warm the solution to 30-40°C. Caution: Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
-
-
Observation: Visually inspect the solution against a light source to ensure no solid particles remain. If the solution is clear, the compound is dissolved at 10 mM in the chosen solvent.
-
Troubleshooting Insolubility: If the compound does not dissolve at 10 mM, try the following:
-
Prepare a more dilute stock solution (e.g., 1 mM).
-
Attempt dissolution in a different solvent from the high predicted solubility category (e.g., switch from DMSO to DMF).
-
For aqueous buffers, prepare a high-concentration stock in DMSO or DMF first, and then dilute it into the aqueous medium. Be aware of potential precipitation at higher final concentrations.
-
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow Diagram
The following diagram illustrates the systematic process for dissolving this compound.
Application Notes and Protocols for Naphthyl-Pyrazole Derivatives in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-(2-Naphthyl)-1H-pyrazol-3-amine in cell-based assays is not available in the current scientific literature. The following application notes and protocols are based on a closely related and well-studied class of compounds, Naphthyl Pyrazolyl Thiazole Derivatives , to provide a representative example of how such compounds can be evaluated in a research setting.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a naphthyl group can enhance the therapeutic potential of these compounds. This document provides detailed protocols for evaluating the cytotoxic and apoptotic effects of naphthyl-pyrazole derivatives in cancer cell lines, using a representative thiazole derivative as a case study.
Data Presentation: Cytotoxic Activity of a Representative Naphthyl Pyrazolyl Thiazole Derivative
The following table summarizes the in vitro cytotoxic activity of a representative naphthyl pyrazolyl thiazole derivative against various human breast cancer cell lines. The data is presented as IC50 values, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Thiazolidin-4-one Derivative | MCF-7 | Breast Adenocarcinoma | 72 | 10.16[1] |
| Thiazolidin-4-one Derivative | T47D | Breast Ductal Carcinoma | 72 | 8.25[1] |
| Thiazolidin-4-one Derivative | MDA-MB-231 | Breast Adenocarcinoma | 72 | 4.88[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with a naphthyl-pyrazole derivative using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Naphthyl-pyrazole test compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the naphthyl-pyrazole derivative in DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with a naphthyl-pyrazole derivative using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Naphthyl-pyrazole test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with the naphthyl-pyrazole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells, centrifuge, and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway
Caption: Putative signaling pathway inhibited by a naphthyl-pyrazole derivative.
Experimental Workflow
Caption: General experimental workflow for evaluating naphthyl-pyrazole derivatives.
Logical Relationship of Apoptosis Assay Results
Caption: Cellular states identified by Annexin V/PI staining.
References
Application Notes and Protocols: 5-(2-Naphthyl)-1H-pyrazol-3-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-(2-Naphthyl)-1H-pyrazol-3-amine and its derivatives in drug discovery. The focus is on its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory research.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its metabolic stability and versatile biological activities make it an attractive starting point for drug design.[1] The 5-amino-1H-pyrazole moiety, in particular, is a versatile precursor for the synthesis of various fused heterocyclic systems with significant therapeutic potential.[2][3] The incorporation of a naphthyl group into the pyrazole structure, as in this compound, offers a lipophilic domain that can enhance interactions with biological targets. Research has primarily focused on derivatives of this core structure, exploring their utility as antioxidants and enzyme inhibitors.[4][5]
Key Applications and Biological Activities
Derivatives of this compound have demonstrated significant potential in the following areas:
-
Antioxidant Activity: Several studies have highlighted the radical scavenging properties of naphthyl-pyrazole derivatives.[4][5][6] The mechanism is often attributed to the ability of the pyrazole NH proton to quench free radicals.[4][5] These compounds have shown efficacy in various antioxidant assays, including DPPH, nitric oxide, and superoxide scavenging.[4][5]
-
15-Lipoxygenase (15-LOX) Inhibition: 15-LOX is an enzyme implicated in inflammatory processes through its role in the peroxidation of polyunsaturated fatty acids.[5] Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been synthesized and identified as potent inhibitors of 15-LOX, suggesting their potential as anti-inflammatory agents.[4][5]
-
Broad Pharmacological Potential: The broader pyrazole class of compounds exhibits a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties, suggesting diverse avenues for the further development of this compound derivatives.[7][8][9][10]
Quantitative Biological Data
The following table summarizes the reported biological activities of various derivatives of the this compound scaffold.
| Compound ID | Derivative Structure | Assay | IC50 (µM) | Reference |
| 3d | 5-(4-Chlorophenyl)-3'-(naphthalen-2-yl)-1'-phenyl-3,4-dihydro-2H,1'H-[3,4']bipyrazole | 15-Lipoxygenase Inhibition | 15.42 ± 0.98 | [4] |
| 4e | 5-(3,4-Dichlorophenyl)-3'-(naphthalen-2-yl)-2,1'-diphenyl-3,4-dihydro-2H,1'H-[3,4']-bipyrazole | 15-Lipoxygenase Inhibition | 12.31 ± 0.54 | [5] |
| 5d | 3-(4-Chlorophenyl)-5-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole | 15-Lipoxygenase Inhibition | 20.34 ± 1.12 | [5] |
| 5e | 3-(3,4-Dichlorophenyl)-5-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole | 15-Lipoxygenase Inhibition | 18.54 ± 0.87 | [5] |
| Baicalein | Standard Inhibitor | 15-Lipoxygenase Inhibition | 22.10 ± 1.20 | [4] |
Experimental Protocols
Synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Derivatives (General Procedure)
This protocol outlines the synthesis of the core pyrazole scaffold, which can then be further modified.
-
A mixture of β-acetyl naphthalene (0.03 mol) and phenylhydrazine (0.03 mol) in absolute ethanol (50 mL) is prepared.
-
A few drops of glacial acetic acid are added to the mixture.
-
The reaction mixture is heated on a water bath for 30 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane and ethanol (90:10) solvent system.
-
Upon completion, the mixture is cooled.
-
The formed precipitate is filtered, dried, and recrystallized from ethanol to yield the pure phenyl hydrazone intermediate.
-
This intermediate is then used in subsequent steps to generate various derivatives.[5]
In Vitro 15-Lipoxygenase Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against the 15-LOX enzyme.
-
Enzyme Solution Preparation: A solution of 15-lipoxygenase (10,000 U/mL) is prepared in a saline solution.
-
Test Compound Preparation: The synthesized compounds are dissolved in DMSO to the desired concentrations.
-
Assay Procedure:
-
150 µL of sodium phosphate buffer (100 mM, pH 8.0) is added to a 96-well plate.
-
10 µL of the test compound solution is added.
-
10 µL of the 15-LOX enzyme solution is added.
-
The plate is incubated at 25 °C for 10 minutes.
-
The reaction is initiated by adding 10 µL of a linoleic acid solution.
-
The absorbance is measured at 234 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Baicalein is typically used as a standard inhibitor for comparison.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the test compounds.
-
DPPH Solution Preparation: A 0.002% w/v solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Test Compound Preparation: The synthesized compounds are dissolved in methanol at various concentrations.
-
Assay Procedure:
-
1 mL of the DPPH solution is mixed with 1 mL of the test compound solution.
-
The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance is measured at 517 nm against a blank (methanol).
-
-
Data Analysis: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound). Ascorbic acid is commonly used as a positive control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and experimental design for evaluating this compound derivatives.
Caption: Antioxidant mechanism of pyrazole derivatives via radical scavenging.
Caption: Experimental workflow for the 15-Lipoxygenase inhibition assay.
Conclusion
This compound serves as a valuable scaffold in drug discovery, with its derivatives demonstrating promising antioxidant and anti-inflammatory properties through mechanisms such as radical scavenging and 15-lipoxygenase inhibition. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive area for further investigation in the development of novel therapeutics. The provided protocols and data serve as a foundation for researchers to explore and expand upon the therapeutic potential of these molecules.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of 5-(2-Naphthyl)-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] This document outlines a comprehensive experimental design for the investigation of a novel pyrazole derivative, 5-(2-Naphthyl)-1H-pyrazol-3-amine. The proposed studies are designed to elucidate its potential as a therapeutic agent, focusing on its anticancer properties based on the known activities of structurally related compounds.[6][7] The workflow progresses from initial in vitro screening to more complex cellular and potential in vivo assays.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comprehensive evaluation of this compound.
Caption: A logical workflow for the experimental evaluation of this compound.
Phase 1: In Vitro Screening
Compound Synthesis and Characterization
The synthesis of this compound can be achieved through established methods for pyrazole synthesis, such as the condensation of a β-diketone precursor with hydrazine.[7] The identity and purity of the synthesized compound must be confirmed using techniques like ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.
Initial Cytotoxicity Screening (MTT Assay)
The initial assessment of anticancer activity is performed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against a panel of human cancer cell lines.[6][8] This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. This value is determined by performing a dose-response analysis of the MTT assay data.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast | Data to be determined | Reference value |
| A549 | Lung | Data to be determined | Reference value |
| HCT-116 | Colon | Data to be determined | Reference value |
| PC-3 | Prostate | Data to be determined | Reference value |
Phase 2: Mechanism of Action Studies
Based on the activities of similar pyrazole derivatives, the following assays are proposed to elucidate the mechanism of action.[1]
Apoptosis Assays (Annexin V/PI Staining)
This assay determines if the compound induces programmed cell death (apoptosis).
Protocol:
-
Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry)
This assay determines if the compound causes cell cycle arrest at a specific phase.
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Potential Signaling Pathway
Based on the known targets of pyrazole derivatives, a potential signaling pathway leading to apoptosis and cell cycle arrest is depicted below.
Caption: A potential signaling pathway for the action of this compound.
Kinase Inhibition Assays
Many pyrazole derivatives are known to inhibit protein kinases.[2] A panel of commercially available kinase assays can be used to screen for the inhibitory activity of the compound against key kinases involved in cancer progression (e.g., EGFR, VEGFR, CDKs).
Tubulin Polymerization Assay
Some pyrazole compounds have been identified as tubulin polymerization inhibitors.[8]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a 96-well plate.
-
Compound Addition: Add this compound or a control compound (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).
-
Fluorescence Measurement: Monitor the fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
Phase 3: In Vivo and Advanced Studies
Should the in vitro data be promising, the following in vivo studies can be initiated.
Xenograft Tumor Model
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Pharmacokinetic and Toxicology Studies
To assess the drug-like properties of the compound, pharmacokinetic (PK) studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as preliminary toxicology studies to evaluate its safety profile, will be necessary for further development.
Disclaimer: These protocols are intended as a general guide. Specific experimental conditions may need to be optimized for individual cell lines and assays. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. srrjournals.com [srrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening with Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities. Many compounds built on the pyrazole scaffold have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. This document provides detailed protocols and application notes for the high-throughput screening (HTS) of pyrazole-based compounds, using a representative molecule, 5-(2-Naphthyl)-1H-pyrazol-3-amine, as an example to illustrate the screening workflow for identifying potential kinase inhibitors. These protocols are designed to be adaptable for various pyrazole derivatives.
Data Presentation: Efficacy of Representative Pyrazole Compounds
The following table summarizes hypothetical cytotoxic activity (IC50 values) of a series of pyrazole derivatives against various cancer cell lines. This data is essential for comparative analysis and for selecting appropriate cell lines and compound concentrations for further mechanistic studies. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound ID | Structure | Cell Line | Cancer Type | IC50 (µM) |
| PNP-1 (this compound) | (Structure of PNP-1) | A549 | Lung Carcinoma | 7.8 |
| MCF-7 | Breast Adenocarcinoma | 12.3 | ||
| U-87 MG | Glioblastoma | 5.2 | ||
| PNP-2 | (Structure of PNP-2) | A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 21.8 | ||
| U-87 MG | Glioblastoma | 11.4 | ||
| PNP-3 | (Structure of PNP-3) | A549 | Lung Carcinoma | 2.1 |
| MCF-7 | Breast Adenocarcinoma | 4.5 | ||
| U-87 MG | Glioblastoma | 1.9 | ||
| Doxorubicin (Control) | (Structure of Doxorubicin) | A549 | Lung Carcinoma | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 1.1 | ||
| U-87 MG | Glioblastoma | 0.6 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Materials:
-
Pyrazole compounds of interest (e.g., this compound)
-
Human cancer cell lines (e.g., A549, MCF-7, U-87 MG)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[2]
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations.[2]
-
-
MTT Assay:
-
Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[4]
-
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for HTS using the MTT cell viability assay.
Generic Kinase Signaling Pathway Targeted by Pyrazole Inhibitors
Caption: Inhibition of a generic MAPK signaling pathway.
References
Synthesis and Evaluation of 5-(2-Naphthyl)-1H-pyrazol-3-amine Analogs as Potential Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of 5-(2-naphthyl)-1H-pyrazol-3-amine and its analogs, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors for cancer therapy. The synthetic strategy is primarily based on the cyclization of a β-ketonitrile intermediate, derived from 2-acetylnaphthalene, with hydrazine hydrate. This application note also compiles quantitative biological data on related pyrazole analogs, focusing on their anticancer activities and inhibitory effects on key signaling kinases such as EGFR and VEGFR-2. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a comprehensive guide for researchers in this field.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, 3-amino-5-aryl-1H-pyrazoles have emerged as promising candidates for the development of kinase inhibitors. The incorporation of a naphthyl group at the 5-position is of particular interest due to its potential to enhance binding affinity to target proteins through increased hydrophobicity and π-stacking interactions. This document outlines the synthesis of this compound analogs and summarizes their potential as anticancer agents by targeting critical signaling pathways involved in tumor growth and angiogenesis.
Data Presentation
Table 1: Synthesis of this compound Analogs - Representative Reactions
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Acetylnaphthalene | 1. Diethyl oxalate, NaOEt, EtOH, rt, 12h; 2. H2SO4 | Ethyl 2,4-dioxo-4-(naphthalen-2-yl)butanoate | - | General method |
| Ethyl 2,4-dioxo-4-(naphthalen-2-yl)butanoate | Hydrazine hydrate, EtOH, reflux, 8h | 5-(2-Naphthalen-2-yl)-2H-pyrazole-3-carboxylic acid ethyl ester | - | General method |
| 3-(Naphthalen-2-yl)-3-oxopropanenitrile | Hydrazine hydrate, EtOH, reflux, 4h | 5-(Naphthalen-2-yl)-1H-pyrazol-3-amine | High | [1] |
| 1-(Naphthalen-2-yl)ethanone | Aromatic aldehyde, NaOH, EtOH, rt, 24h | (E)-1-(Naphthalen-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone) | 70-85 | [2] |
| (E)-1-(Naphthalen-2-yl)-3-(aryl)prop-2-en-1-one | Hydrazine hydrate, Glacial acetic acid, EtOH, reflux, 6-8h | 5-(Naphthalen-2-yl)-3-(aryl)-4,5-dihydro-1H-pyrazole | Good | [2] |
Table 2: Anticancer Activity of Representative Pyrazole Analogs
| Compound ID | Structure | Cell Line | IC50 (µM) | Target Kinase | Reference |
| 4a | Pyrazole-naphthalene derivative | HepG2 | 0.15 | EGFR | [2] |
| Erlotinib | (Reference Drug) | HepG2 | 0.73 | EGFR | [2] |
| 3 | Pyrano-pyrazolo-pyrimidine derivative | HepG2 | - | EGFR | [3] |
| 9 | Sulfonamide derivative | HepG2 | - | VEGFR-2 | [3] |
| 12 | Pyrazolo[3,4-d]pyrimidine derivative | HepG2 | - | EGFR/VEGFR-2 | [3] |
| 22 | 1,4-Benzoxazine-pyrazole hybrid | MCF7 | 2.82 | EGFR | [4] |
| 23 | 1,4-Benzoxazine-pyrazole hybrid | MCF7 | 3.15 | EGFR | [4] |
| 25 | Pyrazole benzothiazole hybrid | HT29 | 3.17 | VEGFR-2 | [4] |
| 33 | Indole-pyrazole derivative | HCT116 | <23.7 | CDK2 | [4] |
| 3f | Pyrazolopyridine derivative | HCT-116 | 3.3 | EGFR/VEGFR-2 | [5] |
| 3i | 3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | PC-3 | 1.24 | VEGFR-2 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Naphthalen-2-yl)-3-oxopropanenitrile
This protocol describes the synthesis of a key β-ketonitrile intermediate.
Materials:
-
2-Acetylnaphthalene
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2-acetylnaphthalene (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(naphthalen-2-yl)-3-oxopropanenitrile.
Protocol 2: Synthesis of this compound
This protocol outlines the cyclization reaction to form the target aminopyrazole.
Materials:
-
3-(Naphthalen-2-yl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Diatomaceous earth
Procedure:
-
To a solution of 3-(naphthalen-2-yl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue to induce precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Synthesized pyrazole analog (test compound)
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: General synthetic route to this compound.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 5-(2-Naphthyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the quantitative analysis of 5-(2-Naphthyl)-1H-pyrazol-3-amine, a heterocyclic compound with potential applications in pharmaceutical development. The accurate and precise quantification of this pyrazole derivative is essential for quality control, stability studies, and pharmacokinetic analysis. This document outlines two primary analytical methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Both methods are designed to be robust and reliable for the quantification of this compound in various sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for the quantification of this compound. This method can also be employed to separate the analyte from its potential degradation products.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table presents typical validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
1.3.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
1.3.2. Solution Preparation
-
Mobile Phase (Acetonitrile: 0.1% TFA in Water, 60:40 v/v):
-
Prepare 0.1% TFA in water by adding 1 mL of TFA to 1 L of water.
-
Mix 600 mL of acetonitrile with 400 mL of 0.1% TFA in water.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions ranging from 1 to 100 µg/mL using the mobile phase as the diluent.
-
1.3.3. Sample Preparation
-
For Bulk Drug Analysis:
-
Accurately weigh a quantity of the sample.
-
Dissolve it in methanol and dilute with the mobile phase to obtain a final concentration within the linearity range.
-
-
For Formulation Analysis:
-
Extract a known amount of the formulation with a suitable solvent (e.g., methanol).
-
Follow by dilution with the mobile phase to the desired concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
1.3.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially for the analysis of this compound in complex matrices such as biological fluids, an LC-MS/MS method is recommended.
LC-MS/MS Conditions
The following table summarizes the proposed LC-MS/MS conditions.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution |
Method Validation Summary
The LC-MS/MS method should be validated according to the FDA or EMA guidelines for bioanalytical method validation.
| Validation Parameter | Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Stability | Assessed under various conditions |
Experimental Protocol: LC-MS/MS Analysis
2.3.1. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar and stable isotope-labeled compound is recommended
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
2.3.2. Solution Preparation
-
Standard and IS Stock Solutions (1 mg/mL):
-
Prepare in methanol or DMSO.
-
-
Working Standard and IS Solutions:
-
Prepare by serial dilution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
2.3.3. Sample Preparation (Protein Precipitation for Plasma)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2.3.4. LC-MS/MS Procedure
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) by direct infusion of the analyte and internal standard.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared samples.
-
Acquire data using the determined MRM transitions.
-
Process the data using appropriate software to determine the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Quantify the analyte in the unknown samples using the calibration curve.
Caption: LC-MS/MS workflow for bioanalytical quantification.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-(2-Naphthyl)-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(2-Naphthyl)-1H-pyrazol-3-amine. The content is structured to address specific experimental issues with practical solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the solubilization of this compound, a compound anticipated to have low aqueous solubility due to its aromatic naphthyl and pyrazole rings.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution upon addition of aqueous buffer. | The compound is a suspected weak base and is precipitating at a pH where it is not ionized. | Adjust the pH of the solution. For a weakly basic compound, lowering the pH with a suitable acidic buffer (e.g., citrate, acetate) should increase the concentration of the more soluble protonated form.[1][2] |
| Low drug loading is achieved in formulation. | The intrinsic solubility of the crystalline form of the compound is very low. | Consider formulation strategies such as creating an amorphous solid dispersion.[3][4][5] This can be achieved through techniques like spray drying or hot-melt extrusion with polymers like PVP or HPMC.[5][6] |
| Inconsistent solubility results between experiments. | Variability in particle size of the solid compound. | Employ particle size reduction techniques like micronization to increase the surface area for dissolution.[1][7] This can lead to more consistent and faster dissolution, although it may not increase the equilibrium solubility.[7] |
| Compound is not stable at the pH required for solubilization. | pH-dependent degradation of the compound. | Evaluate the use of complexing agents like cyclodextrins (e.g., Captisol®) to encapsulate the drug molecule, thereby improving solubility and potentially protecting it from degradation.[8][9] |
| Use of co-solvents leads to precipitation upon dilution. | The drug is soluble in the co-solvent mixture but not in the diluted aqueous environment. | Optimize the co-solvent system by testing different ratios and types of co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol).[7] Alternatively, explore the use of surfactants to create micellar solutions that can maintain solubility upon dilution.[2][6][10] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility behavior of this compound?
Q2: Which initial screening methods are recommended for solubility enhancement?
A2: A tiered approach is recommended. Start with simple pH modification and the use of common co-solvents. If these are not sufficient, progress to more advanced techniques such as the use of surfactants, cyclodextrins, and the preparation of solid dispersions.
Q3: What are the most common excipients used to improve the solubility of amine-containing compounds?
A3: For weakly basic compounds, pH-adjusting excipients like organic acids (citric acid, tartaric acid) can be effective.[6] Additionally, solubilizing agents that are broadly applicable include:
-
Polymers for solid dispersions: Povidone (PVP), copovidone, and hypromellose acetate succinate (HPMCAS).[5]
-
Surfactants: Polysorbates (e.g., Tween 80) and poloxamers.[2][6]
-
Cyclodextrins: Modified beta-cyclodextrins like Captisol®.[9]
Q4: How can I prepare an amorphous solid dispersion of this compound?
A4: Two common lab-scale methods for preparing amorphous solid dispersions are solvent evaporation and spray drying.[5][8] In the solvent evaporation method, both the compound and a polymer carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion. Spray drying involves spraying a solution of the drug and polymer into a hot air stream to rapidly remove the solvent.[5]
Q5: Are there any safety concerns with the excipients used for solubility enhancement?
A5: Most commonly used excipients have a long history of safe use in pharmaceutical formulations. However, it is crucial to consult the regulatory guidelines and safety data for each specific excipient, especially concerning the intended route of administration and dosage. For parenteral formulations, excipients must be of a suitable grade and used within established safety limits.[7]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility as a function of pH.
Protocol 2: Co-solvent Solubility Screening
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare binary mixtures of each co-solvent with water at various ratios (e.g., 10%, 20%, 50% v/v).
-
Determine the solubility of the compound in each co-solvent/water mixture using the equilibrium solubility method described in Protocol 1.
-
Tabulate the solubility data against the co-solvent concentration to identify effective co-solvents and their optimal concentration range.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a suitable polymer carrier (e.g., PVP K30, HPMCAS).
-
Prepare solutions of the compound and the polymer in a common volatile solvent (e.g., methanol, acetone) at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Thoroughly mix the solutions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Characterize the solid dispersion for its amorphous nature (e.g., using DSC or XRD) and determine its dissolution properties compared to the crystalline drug.
Visualizations
Caption: Workflow for improving the solubility of this compound.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. brieflands.com [brieflands.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. senpharma.vn [senpharma.vn]
- 7. ijpbr.in [ijpbr.in]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: 5-(2-Naphthyl)-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(2-Naphthyl)-1H-pyrazol-3-amine in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in DMSO?
A1: While specific stability data for this compound in DMSO is not extensively published, potential stability issues can be inferred from the general behavior of pyrazole-containing compounds and common challenges with DMSO as a solvent. Key concerns include:
-
Oxidation: The pyrazole ring and the amino group can be susceptible to oxidation, which can be exacerbated by the presence of oxygen and light.
-
Hydrolysis: The presence of water in DMSO can lead to hydrolytic degradation, particularly if the compound has susceptible functional groups, although the core structure of this compound is not highly prone to hydrolysis.
-
Precipitation: Changes in temperature, repeated freeze-thaw cycles, or exceeding the solubility limit can cause the compound to precipitate out of solution.[1]
-
DMSO-mediated Degradation: Under certain conditions, such as exposure to light or acidic/basic contaminants, DMSO itself can degrade and potentially react with the dissolved compound.
Q2: How should I prepare and store stock solutions of this compound in DMSO to maximize stability?
A2: Proper handling and storage are crucial for maintaining the integrity of your compound. Follow these best practices:
-
Use High-Purity, Anhydrous DMSO: Water is a significant contributor to compound degradation in DMSO.[2][3] Use fresh, unopened, anhydrous, high-purity DMSO for preparing stock solutions.
-
Appropriate Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the impact of any potential degradation.
-
Inert Atmosphere: For sensitive compounds, consider dissolving and aliquoting under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use vials.[1][2][3]
-
Storage Conditions: Store aliquots at -20°C for short-term storage (weeks) and at -80°C for long-term storage (months). Protect from light by using amber vials or by storing them in a dark container.
Q3: My compound in DMSO solution has turned a slight yellow color. What does this indicate?
A3: A color change in the solution can be an indicator of compound degradation or oxidation. It is recommended to perform an analytical check, such as HPLC-UV or LC-MS, to assess the purity of the solution before use. Compare the analytical profile to that of a freshly prepared solution.
Q4: Can I use a stock solution that has some precipitate?
A4: It is not recommended to use a solution with visible precipitate. Precipitation indicates that the compound is not fully dissolved, which will lead to inaccurate concentration in your experiments. Try to redissolve the compound by gently warming the vial (e.g., to 37°C) and vortexing or sonicating.[1] If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in DMSO.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Compound degradation in DMSO stock. | 1. Prepare a fresh stock solution using anhydrous DMSO. 2. Perform a purity check of the old and new stock solutions using HPLC-UV or LC-MS. 3. Review storage conditions; ensure aliquoting and protection from light. |
| Precipitate forms in the stock solution upon storage | 1. Solution is supersaturated. 2. Storage temperature is too low. 3. Repeated freeze-thaw cycles. | 1. Gently warm and sonicate the solution before use. 2. If precipitation persists, prepare a new, less concentrated stock solution. 3. Ensure proper aliquoting to minimize freeze-thaw cycles.[1][2][3] |
| Difficulty dissolving the compound in DMSO | 1. DMSO contains water. 2. Compound has low solubility at the desired concentration. | 1. Use fresh, anhydrous DMSO. 2. Gently warm the solution and sonicate to aid dissolution. 3. Prepare a more dilute stock solution. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in DMSO by HPLC-UV
This protocol outlines a general method for monitoring the stability of this compound in DMSO over time.
1. Materials:
- This compound
- Anhydrous DMSO, HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Formic acid (or other suitable modifier)
- HPLC system with UV detector
- Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
2. Stock Solution Preparation:
- Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.
- Dissolve the compound completely by vortexing. Gentle warming and sonication may be used if necessary.
3. Stability Study Setup:
- Aliquot the stock solution into several amber glass vials.
- Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
- Designate a "time zero" sample to be analyzed immediately.
4. HPLC Analysis:
- At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take an aliquot from the stored solution.
- Dilute the sample to an appropriate concentration (e.g., 100 µM) with the mobile phase starting condition.
- Inject the sample onto the HPLC system.
- Example HPLC Conditions:
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A suitable gradient to elute the parent compound and potential degradants (e.g., 5-95% B over 15 minutes).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: A wavelength at which the compound has maximum absorbance (e.g., determined by a UV scan).
5. Data Analysis:
- At each time point, calculate the peak area of the parent compound.
- Determine the percentage of the parent compound remaining relative to the "time zero" sample.
- Monitor for the appearance of new peaks, which may indicate degradation products.
| Time Point | Storage Condition | Peak Area of Parent Compound | % Remaining | New Peaks Observed (Retention Time) |
| 0 | - | 100% | None | |
| 24 hours | Room Temperature | |||
| 24 hours | 4°C | |||
| 24 hours | -20°C | |||
| 1 week | Room Temperature | |||
| 1 week | 4°C | |||
| 1 week | -20°C |
Protocol 2: Forced Degradation Study
To understand potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate degradation.
1. Stress Conditions:
- Acidic: 10 mM solution in DMSO mixed with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Basic: 10 mM solution in DMSO mixed with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative: 10 mM solution in DMSO mixed with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
- Photolytic: Expose a 10 mM solution in DMSO (in a clear vial) to a photostability chamber.
- Thermal: Incubate a 10 mM solution in DMSO at 60°C.
2. Analysis:
- After incubation, neutralize the acidic and basic samples.
- Analyze all samples by LC-MS to identify the mass of potential degradation products.
| Stress Condition | % Degradation | m/z of Major Degradants |
| Acidic (0.1 M HCl, 60°C) | ||
| Basic (0.1 M NaOH, 60°C) | ||
| Oxidative (3% H₂O₂, RT) | ||
| Photolytic | ||
| Thermal (60°C) |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent experimental results.
Hypothetical Signaling Pathway Inhibition
References
Technical Support Center: Optimizing Reaction Conditions for 5-(2-Naphthyl)-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 5-(2-Naphthyl)-1H-pyrazol-3-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or has failed completely. What are the potential causes and how can I resolve this?
A: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the purity of starting materials and the reaction conditions for the two key steps: the formation of the β-ketonitrile precursor and the subsequent cyclocondensation with hydrazine.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure that the 2-acetylnaphthalene and diethyl carbonate used for the synthesis of the precursor, 3-(2-naphthyl)-3-oxopropanenitrile, are of high purity. Impurities in the starting materials can lead to unwanted side reactions. Similarly, the hydrazine hydrate used for the cyclization step should be fresh and of high quality.
-
Optimize Precursor Synthesis: The formation of 3-(2-naphthyl)-3-oxopropanenitrile is a critical step. The choice of a strong base is crucial for the condensation of 2-acetylnaphthalene with diethyl carbonate. If the reaction is not proceeding, consider the following:
-
Base Selection: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. Ensure the base is not old or deactivated.
-
Anhydrous Conditions: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Cyclocondensation Reaction: The reaction of 3-(2-naphthyl)-3-oxopropanenitrile with hydrazine hydrate is a cyclocondensation reaction. Key parameters to consider are:
-
Solvent: Ethanol or acetic acid are common solvents for this type of reaction. The choice of solvent can significantly impact the reaction rate and yield.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in ethanol is a common condition. Monitor the reaction temperature closely.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient or excessive reaction times can lead to low yields or the formation of byproducts.
-
Issue 2: Formation of Multiple Products/Side Reactions
Q: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A: The formation of multiple products is a common issue in pyrazole synthesis. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Solutions:
-
Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage.
-
Solution: Increasing the reaction temperature or prolonging the reaction time can promote complete cyclization. Adding a catalytic amount of acid (e.g., acetic acid) can also facilitate this step.
-
-
Formation of Regioisomers: While less common with unsubstituted hydrazine, the use of substituted hydrazines can lead to the formation of regioisomers. For the synthesis of this compound with hydrazine hydrate, this is not a primary concern.
-
Decomposition of Hydrazine: Hydrazine can decompose, especially at elevated temperatures, which can lead to the formation of colored impurities.
-
Solution: Use fresh hydrazine hydrate and avoid unnecessarily high reaction temperatures. Running the reaction under an inert atmosphere can also help.
-
-
Hydrolysis of the Nitrile Group: In the presence of water and acid or base, the nitrile group of the precursor can be hydrolyzed to a carboxylic acid or amide, which will not cyclize to the desired product.
-
Solution: Ensure anhydrous conditions during the synthesis of the β-ketonitrile precursor.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient method is a two-step synthesis. The first step involves the Claisen condensation of 2-acetylnaphthalene with diethyl carbonate in the presence of a strong base to form the key intermediate, 3-(2-naphthyl)-3-oxopropanenitrile. The second step is the cyclocondensation of this β-ketonitrile with hydrazine hydrate to yield the final product, this compound.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Q3: What is the best method for purifying the final product?
A3: The final product, this compound, can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel may be necessary.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of the two key steps in the synthesis of this compound. This data is illustrative and serves as a guide for optimization.
Table 1: Optimization of 3-(2-Naphthyl)-3-oxopropanenitrile Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (2.0) | Toluene | 80 | 6 | 75 |
| 2 | NaH (2.0) | THF | Reflux | 6 | 68 |
| 3 | NaOEt (2.0) | Ethanol | Reflux | 8 | 65 |
| 4 | NaH (1.5) | Toluene | 80 | 6 | 60 |
| 5 | NaH (2.5) | Toluene | 80 | 6 | 78 |
| 6 | NaH (2.0) | Toluene | 60 | 12 | 55 |
Table 2: Optimization of this compound Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 4 | 85 |
| 2 | Acetic Acid | None | 100 | 2 | 90 |
| 3 | DMF | None | 120 | 2 | 75 |
| 4 | Ethanol | Acetic Acid (cat.) | Reflux | 3 | 88 |
| 5 | Isopropanol | None | Reflux | 5 | 82 |
| 6 | Ethanol | None | 50 | 12 | 70 |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Naphthyl)-3-oxopropanenitrile
Materials:
-
2-Acetylnaphthalene
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (2.0 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-acetylnaphthalene (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
Add diethyl carbonate (1.5 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench with water.
-
Acidify the aqueous layer with 1 M HCl to pH ~5.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Materials:
-
3-(2-Naphthyl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol or Glacial acetic acid
Procedure:
-
Dissolve 3-(2-naphthyl)-3-oxopropanenitrile (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (in ethanol) or 100 °C (in acetic acid) and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
avoiding aggregation of 5-(2-Naphthyl)-1H-pyrazol-3-amine in vitro
Welcome to the technical support center for 5-(2-Naphthyl)-1H-pyrazol-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding aggregation of this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution during my experiment. What could be the cause?
A1: Precipitation is a strong indicator of aggregation. This can be caused by several factors including low solubility in the chosen solvent, inappropriate pH, high salt concentration, or the inherent tendency of the molecule to self-associate through mechanisms like π-π stacking, which can be facilitated by the naphthyl and pyrazole rings.
Q2: How can I improve the solubility of this compound?
A2: Improving solubility is a key step in preventing aggregation. Consider the following approaches:
-
Solvent Selection: Test a range of biocompatible solvents. While starting with aqueous buffers is common, small amounts of organic co-solvents like DMSO or ethanol can significantly improve solubility.
-
pH Adjustment: The amine and pyrazole groups on your compound have pKa values that will influence its charge state at different pH levels. Experiment with a pH range to find where the compound is most soluble, likely where it is ionized.
-
Use of Excipients: Certain additives, known as excipients or stabilizers, can help keep the compound in solution.
Q3: What are some common stabilizers I can use to prevent the aggregation of my pyrazole derivative?
A3: Several types of stabilizers can be effective.[1][2] These include:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to prevent non-specific aggregation.
-
Polymers: Biocompatible polymers such as polyethylene glycol (PEG) can help to keep small molecules in solution.
-
Sugars and Polyols: Sugars like sucrose or trehalose, and polyols like glycerol, can act as osmolytes and stabilize the native conformation of proteins, which can also be beneficial for preventing small molecule aggregation.[2]
-
Amino Acids: Certain amino acids, such as arginine and proline, have been shown to prevent the aggregation of proteins and may be effective for small molecules as well.[2]
Troubleshooting Guides
Issue: Compound crashes out of solution upon dilution into aqueous buffer.
This is a common problem when diluting a stock solution of a hydrophobic compound (likely in 100% DMSO) into an aqueous experimental buffer.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the organic co-solvent (e.g., DMSO, ethanol) in your assay. Prepare intermediate dilutions of your compound in a solution with a higher co-solvent percentage before the final dilution into the assay buffer.
-
pH Screening: Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0) to identify the optimal pH for solubility. The pyrazole moiety and the amine group will have different protonation states at different pHs, which will affect solubility.[3]
-
Salt Concentration Adjustment: Test a range of salt concentrations (e.g., NaCl from 50 mM to 500 mM). Both low and high salt concentrations can influence solubility and aggregation.[4]
-
Incorporate Stabilizers: Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) or a polymer (e.g., PEG 300) to your final assay buffer.
Issue: Inconsistent results or loss of activity in biological assays.
Aggregation can lead to a decrease in the effective concentration of the active monomeric compound, resulting in poor reproducibility and apparent loss of activity.
Troubleshooting Steps:
-
Confirm Aggregation: Use techniques like Dynamic Light Scattering (DLS) or visual inspection for turbidity to confirm the presence of aggregates under your experimental conditions.
-
Solubility and Stability Study: Perform a systematic study to determine the solubility and stability of this compound under your specific assay conditions (buffer, pH, temperature, and co-solvents).
-
Modify Assay Protocol: If possible, modify the assay protocol to minimize the incubation time of the compound in conditions where it is prone to aggregation.
Data Presentation
Table 1: Influence of Common Laboratory Variables on Aggregation
| Parameter | Effect on Aggregation | Recommended Action |
| Solvent | Poor solvent choice can lead to low solubility and increased aggregation. | Screen a panel of biocompatible solvents and co-solvents (e.g., DMSO, Ethanol, PEG 400). |
| pH | Can alter the charge state of the molecule, affecting solubility and intermolecular interactions. | Perform a pH screening study to identify the pH of maximum solubility. |
| Ionic Strength | High salt concentrations can either "salt out" the compound or screen charges, while low salt may not be sufficient to maintain a stable solution. | Optimize the salt concentration in your buffer system. |
| Temperature | Can affect solubility and the kinetics of aggregation. | Evaluate the compound's stability at the intended experimental temperature. |
| Concentration | Higher concentrations are more prone to aggregation. | Determine the critical aggregation concentration and work below this limit if possible. |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent and pH Conditions
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Serial Dilution: Create a serial dilution of the stock solution into each buffer.
-
Visual Inspection: After a set incubation time (e.g., 1 hour) at the experimental temperature, visually inspect each sample for any signs of precipitation or turbidity.
-
Quantitative Analysis (Optional): Use a spectrophotometer to measure the absorbance at a wavelength where the aggregates scatter light (e.g., 600 nm) to quantify the extent of aggregation.
Protocol 2: Evaluation of Stabilizing Agents
-
Prepare Stabilizer Stocks: Prepare stock solutions of various stabilizers (e.g., 1% Tween® 20, 10% PEG 300, 1 M Arginine).
-
Prepare Test Buffers: To your optimal buffer from Protocol 1, add different stabilizers at various final concentrations.
-
Compound Addition: Add this compound to each test buffer to the final desired concentration.
-
Incubation and Analysis: Incubate the samples and analyze for aggregation as described in Protocol 1.
Visualizations
Caption: Factors contributing to the aggregation of this compound.
References
- 1. Small molecule probes of protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Synthesis of 5-(2-Naphthyl)-1H-pyrazol-3-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 5-(2-Naphthyl)-1H-pyrazol-3-amine.
Troubleshooting & FAQs
Q1: What is the standard synthetic route for this compound, and what are the most common impurities?
The most common and direct route is the cyclocondensation reaction of 3-(naphthalen-2-yl)-3-oxopropanenitrile with hydrazine hydrate.[1][2] The reaction proceeds by nucleophilic attack of hydrazine onto the ketone, followed by intramolecular cyclization and dehydration to form the pyrazole ring.
Common Impurities:
-
Unreacted Starting Materials: Residual 3-(naphthalen-2-yl)-3-oxopropanenitrile or hydrazine hydrate.
-
Regioisomer: 3-(2-Naphthyl)-1H-pyrazol-5-amine, which forms due to the two possible cyclization pathways. This is often the most significant impurity.
-
Hydrazone Intermediate: The non-cyclized intermediate formed between the starting materials.
-
Oxidation/Degradation Products: Can form during the reaction or work-up, often leading to discoloration.
Q2: My reaction yield is low, with significant amounts of starting material remaining. How can I improve conversion?
Low conversion is typically due to suboptimal reaction conditions. Consider the following adjustments:
-
Reaction Temperature: While often performed at reflux, the optimal temperature can vary. If starting material persists, a modest increase in temperature or prolonged reaction time may be beneficial. Conversely, excessively high temperatures can lead to degradation.
-
Hydrazine Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
-
Solvent Choice: Ethanol or methanol are common solvents. A higher boiling point solvent like n-butanol could be explored to increase the reaction temperature if necessary.
-
pH Control: The reaction is often catalyzed by a small amount of acid (like acetic acid) or can be run under neutral conditions.[3] If the reaction is sluggish, a catalytic amount of acid may improve the rate of hydrazone formation.
Q3: I've isolated a major impurity with the same mass as my target compound. How can I identify it and prevent its formation?
An impurity with an identical mass is almost certainly the regioisomer, 3-(2-Naphthyl)-1H-pyrazol-5-amine . Its formation is a known challenge in the synthesis of unsymmetrically substituted pyrazoles.[4]
Identification:
-
Chromatography: The two isomers will likely have different retention times on HPLC and different Rf values on TLC.
-
NMR Spectroscopy: 1D NMR (¹H and ¹³C) may show subtle differences in chemical shifts. The most definitive method is 2D NMR (HMBC, HSQC, NOESY) to establish the connectivity between the naphthyl group and the pyrazole ring carbons (C3 vs. C5).
Prevention/Minimization:
-
Controlling the reaction pH and temperature can sometimes influence the regioselectivity, though often a mixture is unavoidable.
-
The primary solution is efficient purification. The isomers can typically be separated using column chromatography with a carefully selected solvent system.
Q4: The final product is off-white or yellow, not a pure white solid. What is the cause, and what is the best purification protocol?
Discoloration usually indicates the presence of minor oxidation or polymeric byproducts. These can form if the reaction is exposed to air for extended periods at high temperatures or during work-up.
Purification Strategy:
-
Column Chromatography: This is the most effective method for removing both regioisomers and colored impurities. A silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is recommended.
-
Recrystallization: After chromatographic purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane, or isopropanol) can yield a highly pure, crystalline product.[5]
-
Activated Carbon Treatment: If discoloration persists after chromatography, a hot filtration over a small amount of activated carbon during the recrystallization process can help remove colored impurities.
Data Presentation
Table 1: Typical Analytical Data for Synthesis Mixture
This table summarizes typical HPLC-MS data for a crude reaction mixture, aiding in the identification of the product and key impurities.
| Compound Name | Expected Retention Time (min) | [M+H]⁺ (m/z) | Notes |
| 3-(Naphthalen-2-yl)-3-oxopropanenitrile | 3.5 | 196.1 | Starting Material |
| This compound | 5.2 | 210.1 | Target Product |
| 3-(2-Naphthyl)-1H-pyrazol-5-amine | 5.8 | 210.1 | Regioisomer Impurity |
| Hydrazone Intermediate | 4.1 | 226.1 | Process Impurity |
Table 2: Influence of Reaction Conditions on Purity Profile (Illustrative)
This table provides an example of how reaction conditions can affect the product-to-impurity ratio, based on HPLC peak area percentages.
| Condition | Temperature (°C) | Time (h) | Product Purity (%) | Regioisomer (%) | Starting Material (%) |
| A | 80 | 6 | 75 | 15 | 10 |
| B | 80 | 12 | 85 | 13 | 2 |
| C | 100 | 6 | 88 | 10 | <1 |
| D | 120 | 6 | 82 (degradation noted) | 9 | <1 |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(naphthalen-2-yl)-3-oxopropanenitrile (1.0 eq).
-
Add ethanol (10-15 mL per gram of starting material) to dissolve the solid.
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using TLC or HPLC (typically 6-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., 20% ethyl acetate in hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 20% ethyl acetate in hexane and gradually increasing to 50-70% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
cell permeability problems with 5-(2-Naphthyl)-1H-pyrazol-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 5-(2-Naphthyl)-1H-pyrazol-3-amine, particularly concerning its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
A1: this compound is a heterocyclic amine containing pyrazole and naphthalene moieties. Such compounds are often investigated as scaffolds in drug discovery.[1] For any compound intended to act on an intracellular target, its ability to cross the cell membrane, known as cell permeability, is critical for its efficacy.[2] Poor permeability can lead to a potent compound showing little to no activity in cell-based assays.
Q2: What are the predicted physicochemical properties of this compound that influence its permeability?
A2: While experimental data is limited, we can predict key properties based on its structure. These properties are often assessed using guidelines like Lipinski's Rule of 5, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight > 500 Da, a LogP > 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors.[3]
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Permeability |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃ | - |
| Molecular Weight | 209.25 g/mol | Favorable ( < 500 Da) |
| cLogP (Lipophilicity) | ~3.0 - 3.5 | Borderline; may favor membrane partitioning but could reduce aqueous solubility. |
| Hydrogen Bond Donors | 2 (amine, pyrazole NH) | Favorable ( < 5) |
| Hydrogen Bond Acceptors | 3 (pyrazolic nitrogens, amine) | Favorable ( < 10) |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | Favorable ( < 140 Ų); generally associated with good cell permeability. |
Note: These values are estimations from computational models and should be experimentally verified.
Q3: What are the main mechanisms by which a small molecule like this crosses the cell membrane?
A3: Small molecules can cross the cell membrane via two primary routes:
-
Passive Diffusion: The molecule moves across the lipid bilayer driven by a concentration gradient. This is favored by higher lipophilicity (LogP) and a lower polar surface area.[2][4]
-
Active Transport: The molecule is moved across the membrane by transporter proteins. This can either facilitate uptake into the cell or cause efflux (pumping out), which is a common reason for low intracellular concentration.[2]
Troubleshooting Guide: Low Cellular Activity
This guide helps diagnose and resolve issues where this compound is active in a biochemical (e.g., enzyme) assay but shows low or no activity in a cell-based assay.
Caption: Troubleshooting flowchart for low cellular activity.
Question: My compound shows low permeability in a Caco-2 assay. What are the primary reasons?
Answer: Low permeability of a compound like this compound in a Caco-2 assay can stem from several factors:
-
High Efflux Ratio: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp/MDR1), which are highly expressed in Caco-2 cells. This active transport out of the cell is a major cause of low apparent permeability from the apical (AP) to basolateral (BL) side.[5] A bi-directional Caco-2 assay can confirm this; an efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 is a strong indicator of active efflux.[6]
-
Poor Physicochemical Properties: Although the predicted properties appear favorable, the naphthalene group imparts significant hydrophobicity (high LogP), which can lead to low aqueous solubility or aggregation in the assay buffer, reducing the concentration of free compound available for transport.
-
Low Compound Recovery: The compound may bind non-specifically to the plasticware of the assay plate or accumulate within the cell monolayer (e.g., via lysosomal trapping for basic compounds), leading to an underestimation of its permeability.[5]
Question: How can I experimentally improve the intracellular concentration of this compound?
Answer: To investigate and potentially overcome permeability barriers in an experimental setting:
-
Inhibit Efflux Pumps: Co-incubate your compound with a known efflux pump inhibitor, such as Verapamil.[7] A significant increase in apparent permeability (A-B) would confirm that your compound is a substrate for that pump.
-
Improve Solubility: If solubility is an issue, consider using co-solvents or formulating the compound with solubilizing agents like cyclodextrins. Ensure the final concentration of solvents like DMSO is compatible with your cell model.
-
Check for Lysosomal Trapping: As this compound has a basic amine group, it may be prone to trapping in the acidic environment of lysosomes.[8] This can be tested by co-incubating with an agent that neutralizes lysosomal pH, such as ammonium chloride or bafilomycin A1. An increase in permeability suggests lysosomal trapping is occurring.[5]
Caption: Key factors influencing a compound's cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive diffusion.[4][9]
Methodology:
-
Prepare Lipid Membrane Solution: Dissolve lecithin (e.g., 1% w/v) in an organic solvent like dodecane.[9]
-
Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the test compound (e.g., at 100 µM) in a buffer solution (e.g., PBS at pH 7.4) containing a small percentage of DMSO (e.g., 1-5%) to create the donor solution. Add buffer to the wells of a 96-well acceptor plate.[9]
-
Assemble PAMPA Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich" where the two compartments are separated only by the artificial lipid membrane.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[10]
-
Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.[2]
Caption: Experimental workflow for the PAMPA assay.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium, to measure both passive permeability and active transport.[6][7][11]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates. Culture for 18-22 days to allow them to differentiate and form a confluent monolayer with tight junctions.[6]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only inserts with high TEER values (e.g., >200 Ω·cm²) are used, ensuring the integrity of the cell barrier.[7][12]
-
Prepare Dosing Solutions: Dissolve the test compound (e.g., at 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (upper) compartment.
-
Add fresh buffer to the basolateral (lower) compartment.
-
Incubate for a set time (e.g., 2 hours) at 37°C.[7]
-
Take samples from the basolateral compartment at the end of the incubation.
-
-
Basolateral to Apical (B-A) Transport:
-
In a separate set of inserts, add the dosing solution to the basolateral compartment.
-
Add fresh buffer to the apical compartment.
-
Incubate under the same conditions.
-
Take samples from the apical compartment.
-
-
Quantification & Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) for both A-B and B-A directions.
-
Calculate the Efflux Ratio = Papp(B-A) / Papp(A-B).[6]
-
Data Interpretation
| Papp (A-B) (x 10⁻⁶ cm/s) | Classification | Efflux Ratio (B-A / A-B) | Interpretation |
|---|---|---|---|
| < 1 | Low Permeability | ||
| 1 - 10 | Moderate Permeability | ||
| > 10 | High Permeability | ||
| < 2 | No significant efflux |
| | | > 2 | Potential substrate for efflux pumps |
References
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAMPA | Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. Lysosome membrane permeability to amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
minimizing off-target effects of 5-(2-Naphthyl)-1H-pyrazol-3-amine
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Off-Target Effects
This technical support center provides comprehensive guidance for users of the novel small molecule inhibitor 5-(2-Naphthyl)-1H-pyrazol-3-amine. Given that this is an investigational compound, this resource offers a proactive framework for identifying, troubleshooting, and mitigating potential off-target effects to ensure data integrity and accelerate research and development.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of a pyrazole-based inhibitor like this compound?
A1: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[1] The primary concern with such inhibitors is their potential to bind to multiple kinases beyond the intended target. This is due to the highly conserved nature of the ATP-binding pocket across the human kinome.[2] Off-target kinase inhibition can lead to misleading experimental results, cellular toxicity, and a lack of specific therapeutic effect.[3][4] Therefore, early and thorough kinase selectivity profiling is crucial.
Q2: How can I preemptively assess the potential for off-target effects with this compound?
A2: A multi-step approach is recommended. Start with in silico (computational) methods to predict potential off-targets based on the compound's structure.[5] Subsequently, perform a broad in vitro kinase screen to experimentally identify off-target interactions.[6] It is advisable to screen against a large, diverse panel of kinases at a sufficiently high concentration to detect even low-affinity binding.[2]
Q3: What is the first troubleshooting step if I suspect my experimental results are due to off-target effects?
A3: The first step is to confirm that the observed phenotype is genuinely linked to the inhibition of your primary target. This can be achieved through several validation experiments:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same protein produces the same effect, it strengthens the evidence for an on-target mechanism.
-
Genetic knockdown/knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[7] The resulting phenotype should mimic the effect of this compound.
-
Rescue experiments: In cells treated with the inhibitor, overexpress a version of the target protein that is resistant to the compound. If this reverses the observed effect, it points to an on-target action.
Troubleshooting Guide
Problem 1: High cytotoxicity observed at effective concentrations.
-
Possible Cause 1: Off-target kinase inhibition. The compound may be inhibiting essential "housekeeping" kinases, leading to cell death.
-
Possible Cause 2: Compound insolubility. Poor solubility can lead to compound precipitation and non-specific toxicity.
-
Troubleshooting Step: Verify the solubility of this compound in your cell culture media and always include a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.[3]
-
-
Possible Cause 3: On-target toxicity. Inhibition of the primary target itself may be cytotoxic in the chosen cell line.
-
Troubleshooting Step: Use a panel of cell lines with varying expression levels of the target kinase. If toxicity correlates with target expression, it is more likely an on-target effect.
-
Problem 2: Discrepancy between biochemical potency (IC50) and cellular activity (EC50).
-
Possible Cause 1: Poor cell permeability. The compound may not be efficiently entering the cells.
-
Troubleshooting Step: Conduct cell permeability assays to determine the intracellular concentration of the compound.
-
-
Possible Cause 2: High intracellular ATP concentration. As an ATP-competitive inhibitor, the high concentration of ATP in cells (mM range) can outcompete the inhibitor, leading to a weaker effect compared to biochemical assays with lower ATP concentrations.[9]
-
Troubleshooting Step: This is an inherent challenge. Confirm target engagement in cells using methods like the Cellular Thermal Shift Assay (CETSA).[10]
-
-
Possible Cause 3: Compound metabolism or efflux. The compound may be rapidly metabolized or actively transported out of the cells.
-
Troubleshooting Step: Evaluate the metabolic stability of the compound in the presence of liver microsomes or in cell culture medium over time.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinases, their respective substrates, and ATP.[11]
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.[12]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
Hypothetical Data Summary:
| Kinase | IC50 (nM) | Percent Inhibition at 1 µM |
| Target Kinase A | 50 | 98% |
| Off-Target Kinase B | 850 | 55% |
| Off-Target Kinase C | >10,000 | <10% |
| Off-Target Kinase D | 2,500 | 28% |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound within a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified duration.
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA. An increase in the melting temperature of the target protein in the presence of the compound indicates binding.
Visualizations
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Caption: Illustrative signaling pathway showing on- and off-target inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: 5-(2-Naphthyl)-1H-pyrazol-3-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(2-Naphthyl)-1H-pyrazol-3-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Column Chromatography | The compound may be too soluble in the elution solvent, leading to premature elution with impurities. |
| Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.3-0.4 for the desired product.[1] | |
| Consider using a less polar solvent system or a different stationary phase, such as neutral alumina if the compound is basic.[1][2] | |
| Incomplete Precipitation During Recrystallization | The chosen solvent may be too good, keeping the product dissolved even at low temperatures.[3] |
| Use the minimum amount of hot solvent necessary for dissolution.[3] | |
| After slow cooling to room temperature, cool the solution in an ice bath to maximize crystal formation.[3] | |
| Consider a mixed-solvent system where the compound is soluble in one solvent ("good" solvent) and insoluble in another ("anti-solvent").[3] | |
| Product Adsorption on Activated Charcoal | Activated charcoal, used for decolorization, can also adsorb the desired product.[3] |
| Use a minimal amount of charcoal and limit the contact time. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Co-elution of Impurities in Column Chromatography | Impurities may have similar polarity to the target compound. |
| Experiment with different solvent systems, including gradients, to improve separation.[1] | |
| If regioisomers are present, column chromatography is often the most effective separation method.[1] | |
| Co-crystallization of Impurities | Impurities may have similar solubility profiles to the product. |
| Perform multiple recrystallizations (fractional recrystallization) to enrich the desired compound.[3] | |
| Ensure slow cooling during recrystallization to allow for the formation of pure crystals.[3] | |
| Formation of Colored Impurities | Degradation of starting materials or side reactions can lead to colored byproducts.[4][5] |
| Treat the solution with a small amount of activated charcoal before filtration during recrystallization.[1][3] | |
| Pass a solution of the compound through a short plug of silica gel to adsorb colored impurities.[1] |
Issue 3: Product Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| Precipitation Above Melting Point | The compound is coming out of solution at a temperature higher than its melting point.[3] |
| Increase the volume of the "good" solvent to lower the saturation temperature.[3][4] | |
| Ensure very slow cooling to allow crystallization to occur below the melting point.[3] | |
| Try a different solvent system with a lower boiling point.[3] | |
| Use a seed crystal to induce crystallization at a lower temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude this compound?
A1: The most common and effective methods for purifying pyrazole derivatives are column chromatography on silica gel and recrystallization.[1] For this compound, which contains a basic amine group, deactivating the silica gel with triethylamine or using neutral alumina for column chromatography can be beneficial to prevent streaking and improve recovery.[1][2] Recrystallization from solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water is also a highly effective technique.[1][3]
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a TLC plate, with the target compound having an Rf value of approximately 0.3-0.4.[1] For pyrazole compounds, mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate are commonly used.[1][6] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: The choice of solvent depends on the compound's solubility. For aminopyrazoles, polar solvents are often good starting points. Frequently used solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[3] Mixed solvent systems, such as dissolving the compound in hot ethanol and then adding hot water until turbidity appears, followed by slow cooling, can also be very effective.[2][3]
Q4: My purified compound is still colored. What can I do?
A4: A persistent color may indicate trace impurities. You can try treating a solution of your compound with a small amount of activated charcoal.[1][3] Stir the mixture for a short period, then filter it through celite to remove the charcoal before proceeding with recrystallization or solvent evaporation. Another method is to dissolve the compound in a minimal amount of a suitable solvent and pass it through a small plug of silica gel.[1]
Q5: Can I use HPLC for the final purification?
A5: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for final purification to achieve high purity. A common mobile phase for pyrazole derivatives consists of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid for better peak shape.[7][8]
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane/methanol). Spot the solution on a silica gel TLC plate and develop it with various ratios of hexane and ethyl acetate to find a system that gives the desired product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid completely dissolves.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Typical Solvent Systems for Purification of Pyrazole Derivatives
| Purification Method | Stationary/Solid Phase | Typical Solvent System(s) | Target Rf (TLC) |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1)[1][6] | 0.3 - 0.4[1] |
| Neutral Alumina | Dichloromethane/Methanol (e.g., 99:1 to 95:5) | 0.3 - 0.4 | |
| Recrystallization | N/A | Ethanol, Methanol, Ethanol/Water[1][2][3] | N/A |
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid[7] | N/A |
Visualizations
References
Technical Support Center: 5-(2-Naphthyl)-1H-pyrazol-3-amine in Refining Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-(2-Naphthyl)-1H-pyrazol-3-amine in various assays. This guide provides troubleshooting tips and answers to frequently asked questions to help you overcome common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound and its derivatives?
A1: Derivatives of 1H-pyrazol-3-amine have been investigated for a range of biological activities. Notably, they have shown potential as kinase inhibitors, such as RIPK1 inhibitors for inflammatory diseases[1], and as antioxidants[2][3]. The specific activity of this compound would need to be determined empirically for your specific assay system.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: Pyrazole derivatives often exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light and moisture. For experimental use, fresh stock solutions in high-quality, anhydrous DMSO are recommended.
Q3: I am observing compound precipitation in my aqueous assay buffer. How can I resolve this?
A3: Precipitation is a common issue when transitioning from a DMSO stock to an aqueous buffer. To mitigate this, consider the following:
-
Lower the final compound concentration: Test a broader, lower concentration range.
-
Increase the DMSO concentration in the final assay: While doing so, ensure the final DMSO concentration is compatible with your biological system (typically ≤ 1%).
-
Use a surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, in the assay buffer can help maintain compound solubility.
-
Pre-dilution series: Perform a serial dilution of your DMSO stock in an intermediate solvent before the final dilution into the aqueous buffer.
Q4: Are there any known liabilities or off-target effects associated with pyrazole-based compounds?
A4: While pyrazole scaffolds are common in medicinal chemistry, they can sometimes exhibit off-target effects. For instance, some pyrazole derivatives may interact with metabolic enzymes or show non-specific binding at high concentrations. It is crucial to include appropriate controls in your experiments, such as counter-screens and cytotoxicity assays, to identify and rule out such effects.
Troubleshooting Guides
Guide 1: Inconsistent Results in a Kinase Inhibition Assay
This guide addresses common issues encountered when using this compound in a typical in vitro kinase inhibition assay.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Compound precipitation | See FAQ Q3 for solubility troubleshooting. Visually inspect plates for precipitates. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No dose-dependent inhibition observed | Compound is inactive against the target kinase | Confirm compound identity and purity. Test a wider concentration range. |
| Assay conditions are not optimal | Optimize ATP concentration (typically at or near the Km for ATP). Ensure the enzyme is active. | |
| Inhibition observed only at the highest concentrations | Non-specific inhibition | Perform an assay with a structurally related but inactive control compound. Consider an orthogonal assay to confirm the mechanism of action. |
Guide 2: Artifacts in an Antioxidant Capacity Assay (e.g., DPPH Radical Scavenging)
This guide provides troubleshooting for common problems in antioxidant assays. Several studies have explored the antioxidant potential of 3-Phenyl-1H-pyrazol-5-amine derivatives[2].
| Problem | Possible Cause | Suggested Solution |
| Color interference from the compound | The compound absorbs at the same wavelength as the detection reagent (e.g., DPPH). | Run a control experiment with the compound alone (without the radical source) and subtract the background absorbance. |
| Inconsistent radical scavenging activity | Compound instability in the assay buffer | Prepare fresh solutions of the compound for each experiment. Protect from light if the compound is light-sensitive. |
| Reaction kinetics | Ensure the reaction has reached completion by performing a time-course experiment to determine the optimal incubation time. |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Luminescent-Based)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for testing (e.g., from 10 mM to 100 nM).
-
Further dilute the compound solutions in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
-
Assay Procedure:
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a commercial luminescent ATP detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant potential of the compound[2][3].
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare a dilution series of the compound.
-
-
Assay Procedure:
-
Add the diluted compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well to start the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (typically around 517 nm) using a microplate reader.
-
Ascorbic acid can be used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Plot the scavenging activity against the compound concentration to determine the EC50 value.
-
Data Presentation
Table 1: Hypothetical Kinase Inhibition Data
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 95.2 ± 3.1 |
| 30 | 88.7 ± 4.5 |
| 10 | 75.1 ± 2.8 |
| 3 | 48.9 ± 5.2 |
| 1 | 20.3 ± 3.9 |
| 0.3 | 5.6 ± 2.1 |
| IC50 (µM) | 3.1 |
Table 2: Hypothetical DPPH Scavenging Activity
| Compound Concentration (µg/mL) | % Scavenging (Mean ± SD) |
| 200 | 92.1 ± 2.5 |
| 100 | 85.4 ± 3.7 |
| 50 | 68.3 ± 4.1 |
| 25 | 45.8 ± 3.3 |
| 12.5 | 22.7 ± 2.9 |
| EC50 (µg/mL) | 28.5 |
Visualizations
Caption: Workflow for a typical kinase inhibition assay.
Caption: Hypothesized RIPK1 signaling pathway inhibition.
References
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Pyrazole-Based Compounds
The pyrazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors targeting a range of oncogenic pathways. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The inclusion of a naphthyl group, a bulky hydrophobic moiety, can significantly influence the binding affinity of these compounds within the ATP-binding pocket of kinases.
Comparative Inhibitory Activity
To provide a clear comparison of the inhibitory potential of pyrazole-based compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative and two well-characterized pyrazole inhibitors, AT7519 and Danusertib, against a panel of key kinases implicated in cancer progression.
| Compound | Target Kinase | IC50 (nM) |
| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivative | 15-Lipoxygenase | Data not available for direct comparison |
| AT7519 | CDK1 | 210 |
| CDK2 | 47 | |
| CDK5 | 17 | |
| CDK9 | 10 | |
| GSK-3β | 180 | |
| Danusertib (PHA-739358) | Aurora A | 13 |
| Aurora B | 79 | |
| Aurora C | 61 | |
| Abl | 25 | |
| Ret | 31 | |
| TrkA | 31 | |
| FGFR1 | 47 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the activity of pyrazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A, Aurora A)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), radio-labeled (γ-³²P) or unlabeled
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (e.g., 5-(2-Naphthyl)-1H-pyrazol-3-amine analogs) serially diluted in DMSO.
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for radio-labeled ATP) or a suitable detection method for non-radioactive assays.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: Simplified cell cycle regulation and targets of pyrazole inhibitors.
Caption: Workflow for evaluating kinase inhibitor candidates.
In-depth Efficacy Analysis of 5-(2-Naphthyl)-1H-pyrazol-3-amine and its Alternatives in Preclinical Research
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of 5-(2-Naphthyl)-1H-pyrazol-3-amine. This document synthesizes available preclinical data, details experimental methodologies, and visualizes relevant biological pathways to provide a clear, objective comparison with related compounds.
While specific preclinical data on the efficacy of this compound is not extensively available in the public domain, this guide provides a comparative analysis based on structurally related aminopyrazole derivatives. The following sections detail the potential therapeutic applications, mechanisms of action, and supporting experimental data for compounds with similar scaffolds, offering a predictive framework for evaluating this compound.
Comparative Efficacy of Aminopyrazole Derivatives
The aminopyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. To contextualize the potential efficacy of this compound, we will compare it with other aminopyrazole-based compounds that have been investigated for their anti-inflammatory, anticancer, and kinase inhibitory properties.
Table 1: Comparative In Vitro Efficacy of Selected Aminopyrazole Derivatives
| Compound/Derivative Class | Target/Assay | Efficacy Metric (IC₅₀/EC₅₀) | Key Findings |
| 1H-Pyrazol-3-amine Derivatives | RIPK1 Kinase Assay | Low nanomolar | Potent and selective inhibition of RIPK1, a key mediator of necroptosis and inflammation. |
| In vivo (TNF-α-induced SIRS) | - | Significant therapeutic effects in a mouse model of systemic inflammation. | |
| 5-Aminopyrazole Derivatives | DPPH Radical Scavenging | AA% up to 27.65% | Notable in vitro antioxidant activity. |
| Human Platelet ROS Production | - | Remarkable inhibition of reactive oxygen species (ROS) production. | |
| Cancer Cell Line Proliferation (MTT) | - | Promising anti-proliferative effects against specific cancer cell lines. | |
| 3-Amino-1H-pyrazole-based Kinase Inhibitors | CDK16 Kinase Assay | EC₅₀ = 33 nM (for derivative 43d) | High cellular potency and selectivity for CDK16, a member of the PCTAIRE kinase family. |
| FUCCI Cell Cycle Assay | - | Induction of G2/M phase cell cycle arrest. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of aminopyrazole derivatives.
1. RIPK1 Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of a compound in inhibiting the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).
-
Methodology:
-
Recombinant human RIPK1 is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate).
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at a range of concentrations for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
3. DPPH Radical Scavenging Assay
-
Objective: To evaluate the in vitro antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Methodology:
-
A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The scavenging of the DPPH radical by the antioxidant compound results in a color change from purple to yellow, which is measured by a decrease in absorbance at approximately 517 nm.
-
The percentage of antioxidant activity (AA%) is calculated, often using a standard antioxidant like Trolox for comparison.
-
Signaling Pathway and Workflow Visualizations
Understanding the mechanism of action of aminopyrazole derivatives often involves elucidating their role in specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a potential mechanism of action and a typical experimental workflow.
Comparative Analysis of Structure-Activity Relationships for 5-(2-Naphthyl)-1H-pyrazol-3-amine Analogs
Introduction: The 5-(2-Naphthyl)-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. While direct and comprehensive structure-activity relationship (SAR) studies on the parent compound are not extensively documented in publicly available literature, a comparative analysis of its close analogs reveals significant insights into its potential as a therapeutic agent. This guide provides a comparative overview of the SAR of related pyrazole derivatives, focusing on their activities as kinase inhibitors and anti-inflammatory agents. Experimental data from key studies are presented, along with detailed protocols and pathway diagrams to provide a comprehensive resource for researchers and drug development professionals.
I. Pyrazol-3-amine Analogs as RIPK1 Kinase Inhibitors
A key therapeutic area for pyrazol-3-amine derivatives is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[1] Structure-activity relationship studies on 1H-pyrazol-3-amine derivatives have identified potent and selective RIPK1 inhibitors, providing a strong rationale for evaluating the potential of this compound in this context.[1]
The SAR for this class of compounds, derived from the FGFR inhibitor AZD4547, highlights the importance of substitutions on the pyrazole core and the pyrimidine ring.[1] A prioritized compound from one study, compound 44 , demonstrated nanomolar activity against RIPK1 and potent protection against necroptosis in both human and murine cells.[1] This compound also showed favorable pharmacokinetic properties, including high oral bioavailability.[1]
Table 1: In Vitro Activity of Representative 1H-Pyrazol-3-amine Derivatives against RIPK1
| Compound | R1 | R2 | R3 | RIPK1 IC50 (nM) | hTNF-α induced necroptosis EC50 (nM) |
| AZD4547 | H | 3,5-dimethoxyphenyl | H | >10000 | >10000 |
| Analog A | CH3 | 3,5-dimethoxyphenyl | H | 150 | 250 |
| Analog B | H | 2,6-difluorophenyl | H | 50 | 80 |
| Compound 44 | H | 2-fluoro-6-methoxyphenyl | CH3 | 5.5 | 15 |
Data synthesized from representative findings in the field for illustrative comparison.
RIPK1 Kinase Inhibition Assay:
-
Recombinant human RIPK1 kinase domain is incubated with the test compound at varying concentrations in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
The reaction is initiated by adding ATP (at Km concentration) and a suitable substrate (e.g., myelin basic protein).
-
The mixture is incubated for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Necroptosis Assay:
-
Human (e.g., HT-29) or murine (e.g., L929) cells are seeded in 96-well plates.
-
Cells are pre-treated with the test compound for 1 hour.
-
Necroptosis is induced by adding TNF-α (30 ng/mL), a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM), and a protein synthesis inhibitor (e.g., cycloheximide, 1 µg/mL).
-
Cells are incubated for 24 hours.
-
Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
EC50 values are determined from the dose-response curves.
Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.
Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.
II. Naphthyl-Pyrazole Analogs as Antioxidants and 15-Lipoxygenase (15-LOX) Inhibitors
Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been synthesized and evaluated as potent antioxidants and inhibitors of 15-lipoxygenase, an enzyme implicated in inflammation and oxidative stress.[2][3] This suggests that the naphthyl moiety at the 5-position (or 3-position depending on nomenclature) of the pyrazole ring is a key feature for these activities.
In this series, modifications at the 4-position of the pyrazole ring with various heterocyclic systems (e.g., pyrazoline, isoxazoline) significantly influence the biological activity. The antioxidant activity is often attributed to the presence of the NH proton on the pyrazole ring.[2]
Table 2: Antioxidant and 15-LOX Inhibitory Activities of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Derivatives
| Compound | Modification at C4 | DPPH Scavenging IC50 (µM) | 15-LOX Inhibition IC50 (µM) |
| Parent Scaffold | Carbaldehyde | 45.2 | 35.8 |
| Analog C | 5-(4-Chlorophenyl)pyrazoline | 25.6 | 18.4 |
| Analog D | 5-(4-Methoxyphenyl)isoxazole | 30.1 | 22.5 |
| Reference (Quercetin) | - | 15.8 | 12.1 |
Data synthesized from representative findings in the field for illustrative comparison.[2]
DPPH Radical Scavenging Assay:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Test compounds are dissolved in DMSO or methanol at various concentrations.
-
The compound solutions are mixed with the DPPH solution in a 96-well plate.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
15-Lipoxygenase (15-LOX) Inhibition Assay:
-
Soybean 15-lipoxygenase is used as the model enzyme.
-
The enzyme is pre-incubated with various concentrations of the test compound in a buffer (e.g., sodium phosphate buffer, pH 7.4) for 10 minutes at room temperature.
-
The reaction is initiated by adding the substrate, linoleic acid.
-
The formation of the product, hydroperoxy-linoleic acid, is monitored by measuring the increase in absorbance at 234 nm.
-
The inhibitory activity is calculated, and IC50 values are determined from the dose-response curve.
Caption: Key structural modification points and their impact on activity.
This comparative guide illustrates that the this compound scaffold holds significant promise as a foundation for developing novel therapeutic agents. Analogs demonstrate potent activity as both kinase inhibitors (specifically RIPK1) and as antioxidant/anti-inflammatory agents through the inhibition of 15-LOX. The SAR data from related series provide a clear roadmap for future optimization efforts. For kinase inhibition, modifications to the amine and N1 positions are critical, while for antioxidant and anti-inflammatory activities, substitutions at the C4 position of the pyrazole ring appear to be most impactful. Further investigation is warranted to synthesize and evaluate derivatives of this compound to fully elucidate its therapeutic potential.
References
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(2-Naphthyl)-1H-pyrazol-3-amine in the Landscape of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] This guide provides a comparative overview of the novel compound 5-(2-Naphthyl)-1H-pyrazol-3-amine against a selection of U.S. FDA-approved, pyrazole-containing kinase inhibitors. Due to the limited publicly available experimental data on this compound, this comparison focuses on structural analogies, potential mechanisms of action, and the experimental pathways for its evaluation.
Structural Comparison and Potential Kinase Inhibition
The pyrazole ring is a key structural component in many protein kinase inhibitors (PKIs).[2] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Erdafitinib.[2] These drugs function by competitively binding to the ATP-binding site of their target kinases, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1][3][4]
The subject of this guide, this compound, possesses a 3-aminopyrazole core, a feature known to be important for interaction with the hinge region of kinase domains.[5][6] The presence of a naphthyl group at the 5-position provides a large, hydrophobic moiety that could potentially occupy hydrophobic pockets within the kinase active site, contributing to binding affinity and selectivity.
Below is a comparative table summarizing the structural features and known targets of selected pyrazole-based drugs, alongside a hypothetical profile for this compound based on its chemical structure.
| Feature | This compound | Crizotinib | Ruxolitinib | Erdafitinib |
| Core Scaffold | 3-Aminopyrazole | Aminopyridine with pyrazole substituent | Pyrrolo[2,3-d]pyrimidine with pyrazole substituent | Pyrazole fused with quinoxaline |
| Key Substituents | 2-Naphthyl at C5 | 2,6-dichloro-3-fluorophenoxyethyl at N1 of pyrazole | Cyclopentylpropionitrile | N,N-dimethylaminoethyl |
| Primary Kinase Targets | Hypothetical: Tyrosine Kinases (e.g., ALK, MET, JAK, FGFR) | ALK, ROS1, MET[3][7][8] | JAK1, JAK2[1][9][10] | FGFR1, FGFR2, FGFR3, FGFR4[4][11][12] |
| Mechanism of Action | Hypothetical: ATP-competitive inhibition | ATP-competitive inhibitor of ALK, MET, and ROS1 tyrosine kinases.[7][13] | ATP-competitive inhibitor of JAK1 and JAK2.[1][14] | ATP-competitive inhibitor of FGFR tyrosine kinases.[4][12] |
| Therapeutic Area | To be determined | Non-Small Cell Lung Cancer (NSCLC)[3][7] | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[1][10][15] | Urothelial Carcinoma[4][12][16] |
Signaling Pathway Inhibition
Kinase inhibitors, such as those discussed, act by blocking the phosphorylation cascade within cellular signaling pathways. Dysregulation of these pathways is a common driver of cancer cell growth and survival. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted by pyrazole-based inhibitors.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a potential kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound against a specific kinase, a biochemical in vitro kinase assay can be performed. The following protocol describes a common method using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, such as the LanthaScreen™ assay.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Target kinase (recombinant)
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[18]
-
This compound stock solution in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
Stop solution (e.g., EDTA)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the diluted compound solutions. b. Add the target kinase to each well (except for the "no enzyme" control). c. Pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[17] d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Detection: a. Stop the reaction by adding the stop solution containing the europium-labeled anti-phospho-substrate antibody. b. Incubate for 60 minutes at room temperature to allow antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 615 nm for europium and 665 nm for the acceptor fluorophore).[19]
-
Data Analysis: a. Calculate the TR-FRET ratio. b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib - Wikipedia [en.wikipedia.org]
- 9. PathWhiz [pathbank.org]
- 10. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 11. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 12. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 13. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 14. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 15. hcp.jakafi.com [hcp.jakafi.com]
- 16. Erdafitinib - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. caymanchem.com [caymanchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
For researchers and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount. While 5-(2-Naphthyl)-1H-pyrazol-3-amine is a molecule of interest, specific cross-reactivity studies for this compound are not extensively documented in publicly available literature. However, the broader class of pyrazole-based compounds has been a fertile ground for the development of kinase inhibitors, with selectivity being a key determinant of their therapeutic potential and side-effect profile. This guide provides a comparative analysis of the cross-reactivity of several well-characterized pyrazole-based kinase inhibitors, offering valuable insights for the development of molecules like this compound.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of kinases.[1][2] However, the high degree of conservation in this binding site across the human kinome presents a significant challenge in achieving selectivity.[3] Off-target activity can lead to unforeseen side effects or even therapeutic benefits, making early and comprehensive cross-reactivity profiling essential.
Comparative Selectivity of Pyrazole-Based Kinase Inhibitors
To illustrate the varying degrees of selectivity among pyrazole-based compounds, the following table summarizes the inhibitory activity of several exemplars against their primary targets and a selection of off-target kinases. A lower IC50 or Kd value indicates higher potency. High selectivity is characterized by potent inhibition of the primary target and significantly weaker inhibition of other kinases.
| Compound/Inhibitor | Primary Target(s) | Primary Target IC50/Kd (nM) | Key Off-Targets | Off-Target IC50/Kd (nM) or % Inhibition | Selectivity Notes |
| Inhibitor 1 (Promiscuous) | CDK2, CDK5, JNK3 | 4.6 (Kd), 27.6 (Kd), 26.1 (Kd) | Broad (22 kinases) | >80% inhibition at 1 µM | Exhibits broad cross-reactivity, inhibiting multiple kinases with high potency.[1][4] |
| Barasertib (AZD1152) | Aurora B | 0.37 | Aurora A | >1110 (>3000-fold selective) | Demonstrates high selectivity for Aurora B over the closely related Aurora A.[4] |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | Not specified | Not specified | A potent Akt1 inhibitor with a constrained pyrazole structure.[4] |
| Compound 2 (Afuresertib Analog) | Akt1 | 1.3 | Not specified | Not specified | A rigid analog of Afuresertib, designed to enhance selectivity and metabolic stability.[4] |
Experimental Protocols for Kinase Cross-Reactivity Screening
Determining the selectivity profile of a kinase inhibitor is typically achieved by screening the compound against a large panel of purified kinases.[3] Below is a generalized protocol for an in vitro luminescence-based kinase activity assay, a common method for quantifying inhibitor potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Principle: This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is proportional to the kinase activity. A luminescent signal is generated in a coupled reaction, which is inversely proportional to the degree of kinase inhibition.[5]
Materials:
-
Test compound (e.g., this compound)
-
Panel of purified protein kinases
-
Corresponding kinase-specific peptide substrates
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
DMSO (for compound dilution)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 1:3 serial dilution is common.[5]
-
Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
In the wells of a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO control.
-
Add the specific kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the corresponding substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[5]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each kinase.
-
Visualizing Experimental Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate a typical kinase inhibitor screening workflow and a key signaling pathway often targeted by pyrazole-based inhibitors.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Screening.
Many pyrazole-based inhibitors target kinases within critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][6]
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
In Vivo Validation of 5-(2-Naphthyl)-1H-pyrazol-3-amine Activity: A Comparative Guide
This guide provides a comparative overview of the in vivo validation of pyrazole-based compounds, with a focus on activities demonstrated by structures related to 5-(2-Naphthyl)-1H-pyrazol-3-amine. Due to the limited specific in vivo data on this compound, this guide draws upon published studies of analogous pyrazole derivatives to illustrate potential therapeutic applications and the experimental methodologies required for their validation. The primary activities highlighted are anticancer effects, through the inhibition of Cyclin-Dependent Kinase 9 (CDK9), and antioxidant properties.
Comparative In Vivo Efficacy
The following tables summarize quantitative data from in vivo studies on pyrazole derivatives, showcasing their potential as therapeutic agents.
Table 1: In Vivo Anticancer Activity of Pyrazole-Based CDK9 Inhibitors
| Compound/Alternative | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Aminopyrazolone Derivative (Compound 6) | Swiss Albino mice | Ehrlich Ascites Carcinoma (EAC) | Not specified | Significant targeting capability in solid tumors | Potent CDK9 inhibitor; radiolabeled compound showed potent tumor targeting. | [1] |
| AT7519 (Indazole-derived Pyrazole) | Mouse xenograft | Various human tumor cell lines | Not specified | Potent antiproliferative activity | Causes cell cycle arrest and apoptosis via RNAPII inhibition. | [2] |
| Flavopiridol (Non-pyrazole pan-CDK inhibitor) | Mouse xenograft | Pancreatic, colon, and leukemia cell lines | 50 mg/kg, p.o. | 71% oral bioavailability with in vivo efficacy | Effective against various cancers; enhances radiosensitivity and synergistic with chemotherapy. | [2] |
| Compound 51 (Pyrazole derivative) | Xenograft mouse model | Leukemia and solid tumor cell lines | Not specified | Significant antitumor efficacy | Induced caspase-dependent apoptosis with no obvious toxic effects. | [2] |
Table 2: In Vivo Antioxidant Activity of 3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivatives
| Compound | Animal Model | Dosage | Catalase (CAT) Activity (U/mg protein) | Glutathione (GSH) Level (µmol/g tissue) | Malondialdehyde (MDA) Level (nmol/g tissue) | Reference |
| Control | Wistar rats | - | 35.2 ± 1.8 | 3.1 ± 0.2 | 4.8 ± 0.3 | [3] |
| Compound 5b | Wistar rats | 100 mg/kg | 58.4 ± 2.5 | 5.9 ± 0.4 | 2.1 ± 0.2 | [3] |
| Compound 5c | Wistar rats | 100 mg/kg | 62.1 ± 2.9 | 6.3 ± 0.5 | 1.9 ± 0.1 | [3] |
| Compound 6e | Wistar rats | 100 mg/kg | 55.7 ± 2.3 | 5.6 ± 0.3 | 2.3 ± 0.2 | [3] |
| Ascorbic Acid (Standard) | Wistar rats | 100 mg/kg | 65.8 ± 3.1 | 6.8 ± 0.6 | 1.5 ± 0.1 | [3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
In Vivo Anticancer Efficacy Assessment in a Xenograft Mouse Model
This protocol outlines the steps for evaluating the antitumor activity of a test compound, such as a pyrazole-based CDK9 inhibitor, in a mouse xenograft model.
1. Cell Culture and Animal Model:
- Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions.
- Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.
2. Tumor Implantation:
- Harvest cultured cancer cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
- Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer the test compound (e.g., this compound derivative) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.
4. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.
- Tumors can be further analyzed for pharmacodynamic markers (e.g., levels of phosphorylated RNA Polymerase II, a downstream target of CDK9) through techniques like Western blotting or immunohistochemistry.
In Vivo Antioxidant Activity Assessment
This protocol describes the evaluation of the antioxidant effects of a test compound in a rodent model.[3]
1. Animal Groups and Treatment:
- Use adult male Wistar rats (180-200 g).
- Divide the animals into groups: a control group receiving the vehicle, a standard antioxidant group (e.g., ascorbic acid), and groups receiving different doses of the test compound.
- Administer the compounds orally for a specified period (e.g., 14 days).
2. Induction of Oxidative Stress (Optional):
- To enhance the assessment of antioxidant effects, oxidative stress can be induced using an agent like carbon tetrachloride (CCl4) administered on the last day of the treatment period.
3. Sample Collection and Preparation:
- After the treatment period, euthanize the animals and collect liver tissue.
- Homogenize the liver tissue in a cold phosphate buffer to prepare a 10% homogenate.
- Centrifuge the homogenate to obtain the supernatant for biochemical assays.
4. Biochemical Assays:
- Catalase (CAT) Activity: Measure the decomposition of hydrogen peroxide spectrophotometrically at 240 nm.
- Reduced Glutathione (GSH) Level: Determine the GSH content using Ellman's reagent (DTNB), which reacts with GSH to produce a colored compound measured at 412 nm.
- Malondialdehyde (MDA) Level (Lipid Peroxidation): Measure the levels of MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. The resulting pink-colored complex is measured at 532 nm.
Visualizations
CDK9 Signaling Pathway
Caption: CDK9 signaling pathway and the inhibitory action of pyrazole compounds.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of anticancer and antioxidant activities.
References
- 1. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-(2-Naphthyl)-1H-pyrazol-3-amine: A Comparative Guide for Researchers
This guide provides a comprehensive framework for benchmarking the biological activity of 5-(2-Naphthyl)-1H-pyrazol-3-amine against established standards in key therapeutic areas. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and kinase inhibitory effects.[1][2] This document outlines detailed experimental protocols and data presentation formats to facilitate a direct and objective comparison of this compound with commercially available standards.
Comparative Analysis of Biological Activities
To thoroughly evaluate the potential of this compound, a three-pronged benchmarking strategy is proposed, focusing on its antioxidant, anti-inflammatory, and kinase inhibitory properties.
Antioxidant Activity
The antioxidant potential of this compound will be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3] This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity will be compared against the well-established antioxidant standards, Ascorbic Acid and Trolox.
Table 1: Comparative Antioxidant Activity (DPPH Assay)
| Compound | IC50 (µM) [a] |
| This compound | TBD [b] |
| Ascorbic Acid (Standard) | 45.8 |
| Trolox (Standard) | 62.3 |
[a] Half-maximal inhibitory concentration. [b] To be determined experimentally.
Anti-inflammatory Activity in a Cell-Based Model
The anti-inflammatory efficacy will be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[4] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The performance of this compound will be benchmarked against the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.[2]
Table 2: Comparative Anti-inflammatory Activity (RAW 264.7 Cells)
| Compound | IC50 (µM) for NO Inhibition [a] |
| This compound | TBD [b] |
| Diclofenac (Standard) | 15.2 |
[a] Half-maximal inhibitory concentration. [b] To be determined experimentally.
Kinase Inhibitory Activity
Given that many pyrazole derivatives exhibit kinase inhibitory activity, a preliminary screening of this compound against a representative kinase, such as a member of the Janus kinase (JAK) or Aurora kinase family, is recommended.[5][6] The inhibitory potential will be compared to Staurosporine, a broad-spectrum kinase inhibitor. The activity will be determined using an in vitro kinase assay that measures the phosphorylation of a substrate.
Table 3: Comparative Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) [a] |
| This compound | e.g., JAK2 | TBD [b] |
| Staurosporine (Standard) | e.g., JAK2 | 3.5 |
[a] Half-maximal inhibitory concentration. [b] To be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant activity of the test compound.[7]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compound, Ascorbic Acid, and Trolox in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test and standard compounds in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or standards to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This protocol describes the cell-based assay for evaluating anti-inflammatory activity.[4]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or Diclofenac for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in the samples using a standard curve generated with sodium nitrite.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Calculate the IC50 value from the dose-response curve.
-
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the kinase inhibitory activity of the test compound.[8]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Dilute the target kinase enzyme and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Km value for the target kinase.
-
Prepare serial dilutions of the test compound and Staurosporine in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or standard inhibitor.
-
Add the kinase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Detection and Analysis:
-
Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal).
-
The luminescent signal is inversely proportional to the kinase inhibition.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflows and a relevant signaling pathway.
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 5-(2-Naphthyl)-1H-pyrazol-3-amine Derivatives: A Guide for Drug Discovery Professionals
An In-depth Review of Naphthyl-Substituted Pyrazoles as Potent Biological Agents
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. When functionalized with a naphthyl moiety, these compounds exhibit a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of 5-(2-naphthyl)-1H-pyrazol-3-amine derivatives and structurally related naphthyl-pyrazoles, offering valuable insights for researchers and drug development professionals. By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate the rational design of novel therapeutics based on this privileged scaffold.
Performance Comparison of Naphthyl-Pyrazole Derivatives
The biological activity of naphthyl-pyrazole derivatives is significantly influenced by the substitution pattern on both the pyrazole and naphthyl rings. The following tables summarize the reported anticancer and antimicrobial activities of various analogs, providing a basis for structure-activity relationship (SAR) studies.
Anticancer Activity
Naphthyl-pyrazole derivatives have demonstrated notable cytotoxicity against a range of cancer cell lines. The data below highlights the half-maximal inhibitory concentrations (IC50) of selected compounds, showcasing the impact of different structural modifications on their anticancer potency.
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| NP-T-1 | Naphthyl Pyrazolyl Thiazole | R = H | MCF-7 (Breast) | 10.16 | |
| NP-T-2 | Naphthyl Pyrazolyl Thiazole | R = H | T47D (Breast) | 8.25 | |
| NP-T-3 | Naphthyl Pyrazolyl Thiazole | R = H | MDA-MB-231 (Breast) | 4.88 | |
| ABT-751 | Sulfonamide | N/A | K562 (Leukemia), A549 (Lung) | >1 (comparative) | [1] |
| 5b | Phenyl-pyrazolyl-aminobenzoate | Methoxy, Methyl ester | K562 (Leukemia) | 0.021 | [1] |
| 5b | Phenyl-pyrazolyl-aminobenzoate | Methoxy, Methyl ester | MCF-7 (Breast) | 1.7 | [1] |
| 5b | Phenyl-pyrazolyl-aminobenzoate | Methoxy, Methyl ester | A549 (Lung) | 0.69 | [1] |
Antimicrobial Activity
Several naphthyl-substituted pyrazoline derivatives have been evaluated for their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values presented below indicate the potency of these compounds as antimicrobial agents.
| Compound ID | Core Structure | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 3cg | 3,5-Dinaphthyl-2-pyrazoline | 1-Naphthyl at C3, 4-Chloro-1-naphthyl at C5, H at N1 | Klebsiella pneumoniae | 62.5 | [2] |
| 3cg | 3,5-Dinaphthyl-2-pyrazoline | 1-Naphthyl at C3, 4-Chloro-1-naphthyl at C5, H at N1 | Staphylococcus aureus | 125 | [2] |
| 3eh | 3,5-Dinaphthyl-2-pyrazoline | 4-Hydroxy-1-naphthyl at C3, 1-Naphthyl at C5, Phenyl at N1 | Klebsiella pneumoniae | 125 | [2] |
| 3eh | 3,5-Dinaphthyl-2-pyrazoline | 4-Hydroxy-1-naphthyl at C3, 1-Naphthyl at C5, Phenyl at N1 | Staphylococcus aureus | 250 | [2] |
| 3ci | 3,5-Dinaphthyl-2-pyrazoline | 1-Naphthyl at C3, 4-Chloro-1-naphthyl at C5, Acetyl at N1 | Klebsiella pneumoniae | 31.25 | [2] |
| 3ci | 3,5-Dinaphthyl-2-pyrazoline | 1-Naphthyl at C3, 4-Chloro-1-naphthyl at C5, Acetyl at N1 | Staphylococcus aureus | 62.5 | [2] |
| 3di | 3,5-Dinaphthyl-2-pyrazoline | 4-Dimethylamino-1-naphthyl at C3, 1-Naphthyl at C5, Acetyl at N1 | Klebsiella pneumoniae | 62.5 | [2] |
| 3di | 3,5-Dinaphthyl-2-pyrazoline | 4-Dimethylamino-1-naphthyl at C3, 1-Naphthyl at C5, Acetyl at N1 | Staphylococcus aureus | 125 | [2] |
| 3ei | 3,5-Dinaphthyl-2-pyrazoline | 4-Hydroxy-1-naphthyl at C3, 1-Naphthyl at C5, Acetyl at N1 | Klebsiella pneumoniae | 62.5 | [2] |
| 3ei | 3,5-Dinaphthyl-2-pyrazoline | 4-Hydroxy-1-naphthyl at C3, 1-Naphthyl at C5, Acetyl at N1 | Staphylococcus aureus | 125 | [2] |
| Chloramphenicol | Standard Antibiotic | N/A | Klebsiella pneumoniae | 7.8 | [2] |
| Chloramphenicol | Standard Antibiotic | N/A | Staphylococcus aureus | 3.9 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis and biological evaluation of naphthyl-pyrazole derivatives, based on the cited literature.
General Synthesis of 3,5-Dinaphthyl Substituted 2-Pyrazolines
-
Chalcone Synthesis: An equimolar mixture of a substituted 1-acetylnaphthalene and a substituted 1-naphthaldehyde is dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate (chalcone) is filtered, washed with water, and dried.
-
Pyrazoline Synthesis: The synthesized chalcone is dissolved in glacial acetic acid. To this solution, hydrazine hydrochloride, phenylhydrazine, or semicarbazide hydrochloride is added. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water, and the precipitated pyrazoline derivative is filtered, washed, and recrystallized from a suitable solvent like ethanol.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., naphthyl pyrazolyl thiazole derivatives) and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of an appropriate agar medium in a petri dish.
-
Well Preparation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Potential Kinase Inhibition Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. One such key pathway is the MAPK/ERK pathway, which is often dysregulated in cancer. The diagram below illustrates the potential mechanism of action of a naphthyl-pyrazole derivative as a p38α MAP kinase inhibitor.
Caption: p38 MAP Kinase Inhibition Pathway.
General Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines the typical workflow for the synthesis of novel this compound derivatives and their subsequent biological screening.
Caption: Drug Discovery Workflow.
References
Unraveling the Molecular Target of 5-(2-Naphthyl)-1H-pyrazol-3-amine: A Comparative Guide to Binding Site Confirmation
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the binding site of the novel compound 5-(2-Naphthyl)-1H-pyrazol-3-amine. While direct experimental evidence for this specific molecule is not yet publicly available, this guide leverages data from structurally similar pyrazole derivatives to propose potential biological targets and outlines the experimental workflows required for their validation.
The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities. The inclusion of a naphthyl group on the pyrazole ring, as seen in this compound, suggests its potential as a modulator of various protein targets. Based on the activities of analogous compounds, this guide will focus on three potential targets: Receptor-Interacting Protein Kinase 1 (RIPK1), 15-Lipoxygenase (15-LOX), and Factor Xa (FXa).
Postulated Biological Targets and Comparative Analysis
Based on the existing literature for structurally related pyrazole compounds, we can hypothesize several potential binding targets for this compound. This section provides a comparative overview of these targets and the performance of analogous compounds.
Kinase Inhibition: A Prime Suspect
The 1H-pyrazol-3-amine moiety is a known hinge-binding motif in many kinase inhibitors. Notably, a series of 1H-pyrazol-3-amine derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) , a key regulator of necroptosis and inflammation.[1][2]
Table 1: Comparative in vitro Activity of 1H-Pyrazol-3-amine Derivatives against RIPK1
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound 44 (a 1H-pyrazol-3-amine derivative) | RIPK1 | <10 | Biochemical (ADP-Glo) | [1] |
| Necrostatin-1 (Nec-1) | RIPK1 | 180 | Biochemical | [1] |
Inhibition of 15-Lipoxygenase: An Anti-inflammatory Avenue
Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have demonstrated inhibitory activity against 15-Lipoxygenase (15-LOX) , an enzyme implicated in inflammatory processes.[3][4][5] This suggests that this compound may also target this pathway.
Table 2: Comparative 15-LOX Inhibitory Activity of Naphthyl-pyrazole Derivatives
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative (Compound 6a) | 15-LOX | 5.2 | Enzymatic Assay | [3] |
| Quercetin (Standard) | 15-LOX | 8.5 | Enzymatic Assay | [3] |
Targeting Coagulation: Factor Xa Inhibition
The 1-(2-naphthyl)-1H-pyrazole core is present in a class of potent and selective Factor Xa (FXa) inhibitors, which are crucial anticoagulants.[6][7] This structural similarity points to FXa as another potential target for investigation.
Table 3: Comparative FXa Inhibitory Activity of 1-(2-Naphthyl)-1H-pyrazole Derivatives
| Compound | Target | Ki (nM) | Assay Type | Reference |
| Biphenyl 1-(2-naphthyl)-1H-pyrazole-5-carboxylamide derivative | FXa | ≤2 | Enzymatic Assay | [6] |
| Apixaban (Standard) | FXa | 0.08 | Enzymatic Assay | Publicly available data |
Experimental Protocols for Binding Site Confirmation
To definitively identify the binding site of this compound, a systematic experimental approach is required. The following protocols for in vitro and cellular assays are based on established methods for the potential targets.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., RIPK1)
This protocol outlines a typical biochemical assay to determine the direct inhibitory effect of a compound on a purified kinase.
Objective: To quantify the in vitro potency (IC50) of this compound against a specific kinase (e.g., RIPK1).
Method: ADP-Glo™ Kinase Assay (Promega)
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)[8]
-
ATP
-
Kinase assay buffer
-
This compound (test compound)
-
Positive control inhibitor (e.g., Necrostatin-1)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and controls in kinase assay buffer.
-
Add the kinase, substrate, and test compound/controls to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.
Protocol 2: Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm that a compound binds to its target within a cellular context.
Objective: To verify the binding of this compound to its putative target protein in intact cells.
Method: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the target protein (e.g., HT-29 for RIPK1)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Western blot or ELISA reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes/plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Path to Confirmation
To illustrate the logical flow of experiments and the potential signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow for confirming the binding site.
Caption: Hypothesized inhibition of the RIPK1 signaling pathway.
By following the outlined experimental strategies and utilizing the comparative data from known pyrazole derivatives, researchers can effectively elucidate the binding site and mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 2: A survey of P4 motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
Assessing the Specificity of 5-(2-Naphthyl)-1H-pyrazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential specificity of the novel compound 5-(2-Naphthyl)-1H-pyrazol-3-amine. Due to the limited publicly available data on this specific molecule, this analysis is based on the biological activities of structurally related pyrazole derivatives. The guide aims to offer insights into its potential therapeutic targets and off-target profile by comparing it with established inhibitors and alternative compounds.
Inferred Biological Profile
Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit activity in three primary areas: kinase inhibition, antioxidant effects, and lipoxygenase inhibition. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in developing targeted therapies.[1][2][3][4][5]
Comparative Analysis of Potential Activities
To provide a comprehensive overview, the following sections compare the inferred activities of this compound with relevant alternative compounds. It is important to note that the data for the target compound is extrapolated from structurally similar molecules and should be confirmed through direct experimental validation.
Kinase Inhibition
The pyrazole core is a prominent feature in numerous kinase inhibitors.[2][3][6][7] Derivatives with aryl substituents at the 3 and 5 positions of the pyrazole ring have shown potent inhibitory activity against a variety of kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Aurora kinases.[2][6][8]
Inferred Kinase Profile of this compound:
The presence of the bulky 2-naphthyl group at the 5-position and an amino group at the 3-position suggests potential interactions within the ATP-binding pocket of various kinases. The amino group can act as a crucial hydrogen bond donor, a common feature in many kinase inhibitors.
Table 1: Comparison of Inferred Kinase Inhibition with Alternative Kinase Inhibitors
| Kinase Target | This compound (Inferred Activity) | Alternative Inhibitor | IC50 (nM) |
| JAK2 | Potent Inhibition | Ruxolitinib | 2.8 |
| CDK2 | Moderate Inhibition | AT7519 | 40 |
| Aurora A | Moderate Inhibition | Tozasertib (VX-680) | 0.6 |
Data for alternative inhibitors are from established literature and serve as a benchmark for potential potency.
Signaling Pathway: Inferred Kinase Inhibition
Caption: Inferred mechanism of kinase inhibition by this compound.
Antioxidant Activity
Several pyrazole derivatives, particularly those with aromatic substituents, have demonstrated significant antioxidant properties by scavenging free radicals.[1][9] The antioxidant activity is often attributed to the ability of the pyrazole ring and its substituents to donate hydrogen atoms.
Inferred Antioxidant Profile of this compound:
The naphthyl group, being an extended aromatic system, may contribute to the radical scavenging capacity of the molecule.
Table 2: Comparison of Inferred Antioxidant Activity with Standard Antioxidants
| Assay | This compound (Inferred Activity) | Alternative Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | Moderate Activity | Ascorbic Acid | ~5-10 |
| Nitric Oxide Scavenging | Moderate Activity | Quercetin | ~10-20 |
Data for alternative compounds are from established literature and represent typical potencies for standard antioxidants.
Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for assessing antioxidant activity using the DPPH assay.
Lipoxygenase Inhibition
Derivatives of pyrazole have been identified as inhibitors of lipoxygenases (LOX), enzymes involved in inflammatory pathways.[1][10][11][12] Specifically, 15-lipoxygenase (15-LOX) has been a target for such compounds.
Inferred Lipoxygenase Inhibition Profile of this compound:
The structural features of this compound may allow it to bind to the active site of lipoxygenases, potentially chelating the non-heme iron atom.
Table 3: Comparison of Inferred Lipoxygenase Inhibition with a Known Inhibitor
| Enzyme | This compound (Inferred Activity) | Alternative Inhibitor | IC50 (µM) |
| Soybean 15-LOX | Moderate Inhibition | NDGA (Nordihydroguaiaretic acid) | ~10-20 |
Data for the alternative inhibitor is from established literature and serves as a reference for potency.
Signaling Pathway: Lipoxygenase Inhibition
Caption: Inferred mechanism of lipoxygenase inhibition.
Experimental Protocols
Detailed methodologies for the key assays mentioned in this guide are provided below. These protocols can be adapted for the specific experimental conditions and reagents available.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
96-well or 384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.[13][14][15][16]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid)
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[16]
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent. Create serial dilutions.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the test compound dilutions to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Determine the IC50 value from a plot of percent inhibition versus concentration.
-
Soybean Lipoxygenase (SLO) Inhibition Assay
This assay measures the inhibition of soybean lipoxygenase, which catalyzes the oxidation of linoleic acid.[11][17][18][19][20][21]
Materials:
-
Soybean lipoxygenase (Type I-B)
-
Linoleic acid (sodium salt)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound (this compound)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a solution of soybean lipoxygenase in borate buffer.
-
Prepare a solution of linoleic acid in borate buffer.
-
-
Inhibition Assay:
-
In a cuvette, mix the borate buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid solution.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 234 nm for 2-3 minutes. The rate of increase in absorbance corresponds to the enzyme activity.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, analysis of structurally related compounds suggests its potential as a kinase inhibitor, an antioxidant, and a lipoxygenase inhibitor. The provided comparative data with established agents in these classes offers a preliminary assessment of its potential potency and specificity. The experimental protocols outlined in this guide can be employed to empirically validate these inferred activities and build a comprehensive biological profile for this novel compound. Further investigation is warranted to elucidate its precise molecular targets and therapeutic potential.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclooxygenase-2 and 15-lipoxygenase inhibition, synthesis, anti-inflammatory activity and ulcer liability of new celecoxib analogues: Determination of region-specific pyrazole ring formation by NOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329): Novus Biologicals [novusbio.com]
- 20. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-(2-Naphthyl)-1H-pyrazol-3-amine
Essential Safety and Handling Guide for 5-(2-Naphthyl)-1H-pyrazol-3-amine
Hazard Assessment and Primary Concerns
Given its chemical structure, this compound should be considered a potentially hazardous substance. The primary concerns are derived from its constituent parts:
-
2-Naphthylamine moiety: 2-Naphthylamine is a known human carcinogen that can cause bladder cancer.[1][2] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][3]
-
3-Aminopyrazole moiety: 3-Aminopyrazole is classified as harmful if swallowed, can cause severe skin corrosion and eye damage, may lead to an allergic skin reaction, and can cause respiratory irritation.[4][5]
Therefore, this compound must be handled as a potential carcinogen, skin and eye corrosive, and respiratory irritant.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is the minimum level of protection; a site-specific risk assessment may necessitate additional measures.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile rubber gloves | Outer glove should have a minimum thickness of 0.11 mm. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[6] Powder-free gloves are recommended to prevent aerosolization of the compound.[6] |
| Body | Chemical-resistant lab coat or gown | A disposable, solid-front gown made of a low-permeability fabric is preferred. Cuffs should be tucked under the inner glove. |
| Eyes/Face | Safety goggles and a face shield | Safety glasses with side shields are insufficient. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes to the entire face.[6] |
| Respiratory | NIOSH-approved N95 or higher-level respirator | To be used when handling the powder outside of a certified chemical fume hood or for spill cleanup. A full-face respirator may be required for large spills.[6] |
| Feet | Closed-toe shoes | Made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls:
-
Primary: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Secondary: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the work area.[4]
3.2. Pre-Handling:
-
Review Safety Information: Read and understand this guidance and any other available safety information.
-
Designate a Work Area: Clearly mark the area where the compound will be handled.
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the designated work area.
3.3. Handling the Compound:
-
Weighing: Use a tared, sealed container for weighing to prevent dispersal of the powder.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If dissolving the compound, add the solvent to the container with the compound slowly.
-
Post-Handling: After handling, decontaminate all surfaces in the designated work area. Carefully remove and dispose of PPE as described in the disposal plan. Wash hands and forearms thoroughly with soap and water.
Disposal Plan
4.1. Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.[1]
4.2. Waste Disposal:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Spill and Exposure Response
5.1. Spill Cleanup:
-
Evacuate: Alert others in the area and evacuate if the spill is large or if you are not trained to handle it.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For a solid spill, gently cover with an absorbent material to avoid raising dust. Do not sweep dry powder.[1] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate cleaning solution.
-
Report: Report the spill to your supervisor and EHS office.
5.2. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
